molecular formula C11H9FN2O3 B1375449 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid CAS No. 1239726-11-4

1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B1375449
CAS No.: 1239726-11-4
M. Wt: 236.2 g/mol
InChI Key: APAWIBFJIYLTND-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9FN2O3 and its molecular weight is 236.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-fluorophenyl)-5-methoxypyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-10-6-8(11(15)16)13-14(10)9-5-3-2-4-7(9)12/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAWIBFJIYLTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN1C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic Acid (CAS 1239726-11-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the pyrazole derivative, 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS 1239726-11-4). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the chemical nature and potential utility of this compound.

Chemical Identity and Molecular Structure

IUPAC Name: 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

CAS Number: 1239726-11-4

Molecular Formula: C₁₁H₉FN₂O₃

Molecular Weight: 236.20 g/mol

The molecular structure of 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid incorporates a central pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. This core is substituted at the 1-position with a 2-fluorophenyl group, at the 5-position with a methoxy group, and at the 3-position with a carboxylic acid group. The presence and arrangement of these functional groups are key determinants of the molecule's physicochemical properties and its potential biological activity.

Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point 180-200 °CCarboxylic acids often exhibit relatively high melting points due to hydrogen bonding. The presence of the aromatic rings also contributes to crystal lattice stability.
Boiling Point > 400 °C (decomposes)High boiling point is expected due to the molecular weight and polar functional groups. Decomposition before boiling is likely.
Solubility Sparingly soluble in water. Soluble in organic solvents such as DMSO, DMF, and methanol.The carboxylic acid group provides some water solubility, but the aromatic rings decrease it. Solubility is expected to be pH-dependent, increasing in basic solutions.
pKa 3.5 - 4.5The carboxylic acid proton is the most acidic proton in the molecule. The electron-withdrawing nature of the pyrazole and fluorophenyl rings will likely lower the pKa compared to a simple aliphatic carboxylic acid.
LogP 1.5 - 2.5The LogP value suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability.

Synthesis and Experimental Protocols

The synthesis of 1-aryl-5-methoxy-1H-pyrazole-3-carboxylic acids can be achieved through several established synthetic routes in heterocyclic chemistry. A plausible and commonly employed method involves the cyclization of a β-ketoester derivative with a substituted hydrazine.

General Synthetic Workflow

A generalized synthetic pathway is outlined below. This should be considered a template, and optimization of reaction conditions would be necessary for this specific target molecule.

G A Diethyl oxalate C Claisen Condensation A->C B 2-Fluoroacetophenone B->C D Diethyl 2-(2-fluorobenzoyl)-3-oxobutanoate (β-diketoester intermediate) C->D Base (e.g., NaOEt) F Enol ether formation D->F E Methylating Agent (e.g., Dimethyl sulfate) E->F G Diethyl 2-(2-fluorobenzoyl)-3-methoxybut-2-enoate F->G Base I Cyclization G->I H Hydrazine hydrate H->I J Ethyl 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylate I->J K Hydrolysis (e.g., NaOH, H₂O/EtOH) J->K L 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid K->L Acidification

Caption: A potential synthetic workflow for 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of the β-diketoester intermediate

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl oxalate (1.0 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes, then add 2-fluoroacetophenone (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the β-diketoester.

Step 2: Formation of the Enol Ether

  • Dissolve the β-diketoester (1.0 eq) in a suitable solvent (e.g., acetone).

  • Add a base (e.g., potassium carbonate, 1.5 eq) and a methylating agent such as dimethyl sulfate (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product to obtain the enol ether.

Step 3: Cyclization to form the Pyrazole Ring

  • Dissolve the enol ether (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate (1.1 eq) and a catalytic amount of a weak acid (e.g., acetic acid).

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the ethyl ester of the target pyrazole.

Step 4: Hydrolysis to the Carboxylic Acid

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base (e.g., sodium hydroxide, 2-3 eq).

  • Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid.

Potential Applications and Biological Activity

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities.[1][2] These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2]

The specific combination of a fluorophenyl group, a methoxy group, and a carboxylic acid on the pyrazole ring in CAS 1239726-11-4 suggests several potential areas of therapeutic interest:

  • Anti-inflammatory and Analgesic Activity: Many pyrazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain. The structural features of this molecule are consistent with those of other known COX inhibitors.

  • Anticancer Activity: The pyrazole nucleus is present in several anticancer agents. The fluorophenyl moiety can enhance binding to target proteins and improve pharmacokinetic properties.

  • Antimicrobial and Antifungal Activity: Pyrazole derivatives have been shown to possess broad-spectrum antimicrobial and antifungal activities.[3]

The carboxylic acid group can act as a key interaction point with biological targets, forming hydrogen bonds or salt bridges. It also provides a handle for further chemical modification to create prodrugs or to modulate the pharmacokinetic profile.

G A 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid B Potential Biological Targets A->B Interaction C COX Enzymes B->C e.g. D Kinases B->D e.g. E Microbial Enzymes B->E e.g.

Caption: Potential biological targets for 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid.

Conclusion

1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is a synthetic heterocyclic compound with potential for development as a therapeutic agent. While experimental data on its physicochemical properties are limited, its structural features suggest it possesses drug-like characteristics. The synthetic route to this compound is plausible using established chemical methodologies. The pyrazole core, combined with the specific substituents, indicates a strong potential for biological activity, particularly in the areas of inflammation, oncology, and infectious diseases. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this promising molecule.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 698388, 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6498679, 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. [Link].

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry. 2021, 21(15), 2088-2103.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry. 2018, 5(3), 1167-1182.
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure. 2022, 1248, 131475.
  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P
  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. [Link].

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  • Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se... - American Chemical Society. [Link].

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  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. [Link].

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Heliyon. 2023, 9(5), e15777.
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester | C12H12N2O6S - PubChem. [Link].

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]diazenyl]-1-(4-sulfophenyl)-, sodium salt (1:3) -... [Link].

  • 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid - PMC. [Link].

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Molecular Structure. 2025, 1311, 138249.
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. [Link].

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Methodological & Application

Mass spectrometry analysis of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Mass Spectrometry Analysis of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Introduction: Characterizing a Novel Pyrazole Carboxylic Acid Derivative

The pyrazole scaffold is a privileged structure in medicinal chemistry and drug development, with numerous analogues commercialized for a wide range of therapeutic applications.[1][2] The specific analyte, 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, combines several key functional moieties: a pyrazole carboxylic acid core, a fluorophenyl group, and a methoxy substituent. Accurate and robust analytical methods are paramount for the characterization, quantification, and quality control of such novel compounds throughout the research and development pipeline.

This application note presents a comprehensive guide to the analysis of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, the following sections are designed not merely as a set of instructions, but as a detailed rationale for the methodological choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals. The protocols herein are structured to be self-validating, incorporating principles from established international guidelines.[3][4]

Section 1: Foundational Principles and Analyte Characteristics

Analyte Profile

Before developing an analytical method, understanding the physicochemical properties of the target analyte is essential.

  • Compound Name: 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

  • Molecular Formula: C₁₁H₉FN₂O₃

  • Molecular Weight (Monoisotopic): 236.0597 g/mol

  • Core Structure: The molecule possesses a distinctly acidic carboxylic acid group (pKa is predicted to be low, similar to other pyrazole carboxylic acids), making it an ideal candidate for deprotonation.[5] The aromatic systems (fluorophenyl and pyrazole rings) provide structural stability and potential sites for fragmentation.

Rationale for LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this application due to its unparalleled sensitivity, selectivity, and versatility.[6][7]

  • Separation (LC): High-Performance Liquid Chromatography (HPLC) separates the analyte from impurities, degradants, or matrix components, ensuring that the mass spectrometer analyzes a pure compound at any given time.

  • Selectivity (MS/MS): Tandem mass spectrometry adds two more layers of specificity. The first mass analyzer (Q1) isolates the analyte's specific molecular ion (the precursor ion). This ion is then fragmented in a collision cell (Q2), and a second mass analyzer (Q3) detects a specific, characteristic fragment ion (the product ion). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for accurate quantification even at very low concentrations.[6]

Ionization Strategy: The Case for Negative Ion Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound.[8] A critical decision is the polarity mode: positive or negative.

  • Negative Ion Mode ([M-H]⁻): The presence of the carboxylic acid group makes this molecule highly amenable to analysis in negative ion mode. The acidic proton is readily abstracted in the ESI source, forming a stable carboxylate anion, [M-H]⁻. This process is typically very efficient and leads to a strong signal, making it the preferred mode for quantitative analysis.[9]

  • Positive Ion Mode ([M+H]⁺): While the nitrogen atoms in the pyrazole ring can be protonated to form an [M+H]⁺ ion, this process is generally less efficient for a molecule dominated by a strong acidic functional group. However, positive mode can be valuable for structural confirmation, as it may yield complementary fragmentation patterns.

Section 2: Elucidating Structure Through Fragmentation

Understanding how a molecule fragments is key to designing a selective MS/MS method and confirming its identity. The fragmentation pattern is a molecular fingerprint.[10]

Predicted Fragmentation Pathway in Negative Ion Mode

The primary precursor ion for MS/MS analysis will be the deprotonated molecule, [M-H]⁻ at m/z 235.05 . Upon collisional activation, several fragmentation routes are plausible, driven by the molecule's functional groups.

  • Decarboxylation (-CO₂): The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44.00 Da).[11] This is often the most intense fragment and is an excellent choice for a quantitative MRM transition.

  • Loss of Methyl Radical (•CH₃): The methoxy group can lose a methyl radical (15.02 Da), though this is more common in positive ion mode.

  • Cleavage of the N-Phenyl Bond: The bond between the pyrazole nitrogen and the fluorophenyl ring can cleave, leading to fragments corresponding to the fluorophenyl anion or the remaining pyrazole structure.

G cluster_main Predicted Negative Ion Fragmentation precursor [M-H]⁻ m/z 235.05 frag1 Fragment 1 m/z 191.05 frag2 Fragment 2 m/z 147.05

Caption: Predicted fragmentation of [M-H]⁻ for the target analyte.

Section 3: A Validated Protocol for Analysis

This section provides a step-by-step protocol for the LC-MS/MS analysis. The parameters provided are a robust starting point and should be optimized for the specific instrumentation used.

Workflow Overview

The overall analytical process follows a logical sequence from sample preparation to final data analysis.

G A 1. Standard/Sample Preparation B 2. LC Separation (Reversed-Phase) A->B C 3. ESI Source (Negative Ion Mode) B->C D 4. MS Analysis (Q1) (Isolate m/z 235.05) C->D E 5. Fragmentation (Q2) (Collision-Induced Dissociation) D->E F 6. MS Analysis (Q3) (Isolate m/z 191.05) E->F G 7. Detection & Data Acquisition F->G H 8. Quantitative Analysis (Calibration Curve) G->H

Caption: General workflow for the LC-MS/MS analysis.

Materials and Reagents
  • Analyte: 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid standard

  • Solvents: LC-MS grade acetonitrile, methanol, and water

  • Additives: LC-MS grade formic acid and ammonium formate

  • Vials: 2 mL amber glass autosampler vials with PTFE septa

Sample and Standard Preparation Protocol

Rationale: Proper sample preparation is critical to avoid issues like poor solubility and contamination. A simple dilution in an organic solvent compatible with the mobile phase is sufficient for the pure standard.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution into 10 mL of 50:50 acetonitrile:water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Stock Solution. A typical range would be 1 ng/mL to 1000 ng/mL. The diluent should be 50:50 acetonitrile:water to match the initial mobile phase conditions.

Liquid Chromatography (LC) Method

Rationale: Reversed-phase chromatography on a C18 column provides excellent retention and separation for moderately polar small molecules. A gradient elution is used to ensure a sharp peak shape and efficient elution. Ammonium formate is added to the mobile phase to buffer the pH and promote consistent deprotonation in the ESI source.

Parameter Recommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 5 mM Ammonium Formate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min
Mass Spectrometry (MS) Method

Rationale: The MS parameters are optimized to achieve maximum sensitivity for the precursor-to-product ion transition. The primary transition ([M-H]⁻ → Fragment 1) is used for quantification (Quantifier), while a secondary transition can be used for confirmation (Qualifier).

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Nebulizer Gas Nitrogen, 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

Transition Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Primary 235.1191.115Quantifier
Secondary 235.1147.125Qualifier

Note: Collision energies are instrument-dependent and must be optimized empirically by infusing a standard solution.

Section 4: Protocol for Method Validation

To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[3]

Validation Parameters and Acceptance Criteria

The following parameters are essential for validating a quantitative impurity or assay method.

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interfering peaks at the retention time of the analyte in a blank sample.
Linearity & Range To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy Closeness of test results to the true value.% Recovery between 80-120% at three concentration levels.
Precision Agreement between a series of measurements.% Relative Standard Deviation (%RSD) ≤ 15%.
LOD / LOQ Lowest amount that can be detected / quantified reliably.Signal-to-Noise ratio of ≥ 3 for LOD and ≥ 10 for LOQ.
Robustness Capacity to remain unaffected by small variations in method parameters.%RSD of results should not significantly change with minor variations in flow rate, column temp, etc.
Experimental Protocol for Validation
  • Specificity: Analyze a blank (diluent) and a spiked sample. Confirm no peaks are present at the analyte's retention time in the blank.

  • Linearity: Prepare a calibration curve with at least five non-zero concentrations. Perform a linear regression and evaluate the correlation coefficient.

  • Accuracy: Analyze samples spiked with known concentrations of the analyte at three levels (low, medium, high) in triplicate. Calculate the percent recovery for each.

  • Precision (Repeatability): Perform six replicate injections of a single standard (e.g., at the mid-point of the calibration curve) and calculate the %RSD.

  • Limit of Quantitation (LOQ): Analyze progressively more dilute standards until a concentration is found that meets the S/N ≥ 10 criterion with acceptable precision (%RSD ≤ 20%).

Conclusion

This application note provides a robust and scientifically grounded framework for the quantitative and qualitative analysis of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid by LC-MS/MS. The selection of negative ion ESI, coupled with a specific MRM transition based on predictable fragmentation, ensures high sensitivity and selectivity. The detailed protocols for both the analytical method and its validation offer researchers a clear pathway to generating reliable and defensible data, crucial for advancing projects in pharmaceutical and chemical research.

References

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Application Notes & Protocols: A Guide to the Synthesis and Derivatization of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, pyrazole derivatives have been successfully developed into blockbuster drugs for diverse therapeutic areas, including anti-inflammatory agents (e.g., Celecoxib), anti-obesity drugs (e.g., Rimonabant), and anti-cancer therapies.[1][3][4] The broad spectrum of pharmacological activities reported for this class of compounds—spanning antimicrobial, antiviral, analgesic, and neuroprotective effects—underscores the continued interest in developing novel pyrazole-based chemical entities.[1][3][4]

This document provides a comprehensive guide to the synthesis and derivatization of a specific, highly functionalized pyrazole: 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid . This core scaffold offers multiple points for chemical modification, making it an excellent starting point for library synthesis in a drug discovery program. We will detail a robust method for the synthesis of this core intermediate and explore key derivatization strategies focusing on its versatile carboxylic acid handle. The protocols provided are designed to be self-validating, with explanations grounded in established chemical principles to guide researchers in their experimental design.

Synthesis of the Core Scaffold: 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

The construction of the polysubstituted pyrazole core is most effectively achieved through a cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophile precursor.[5][6] The following protocol outlines a reliable, multi-step synthesis starting from common laboratory reagents.

Overall Synthetic Scheme

The proposed pathway involves an initial Claisen condensation, followed by O-methylation to form the key 1,3-dielectrophile intermediate. This intermediate then undergoes a regioselective cyclocondensation with 2-fluorophenylhydrazine, followed by selective hydrolysis to yield the target carboxylic acid.

G cluster_0 Synthesis of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid A Dimethyl oxalate + Methyl acetate B Dimethyl 3-methoxy-2-oxobutanedioate (Key 1,3-Dielectrophile) A->B Claisen Condensation & O-Methylation C Methyl 1-(2-fluorophenyl)-5-methoxy- 1H-pyrazole-3-carboxylate B->C Cyclocondensation D 1-(2-Fluorophenyl)-5-methoxy- 1H-pyrazole-3-carboxylic acid (Core Scaffold) C->D Ester Hydrolysis reagent1 1. NaH, THF 2. (CH₃)₂SO₄ reagent2 2-Fluorophenylhydrazine AcOH, EtOH, Reflux reagent3 LiOH, THF/H₂O

Caption: Synthetic workflow for the core scaffold.

Protocol: Synthesis of Methyl 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylate (Intermediate C)

This protocol details the crucial cyclocondensation step. The precursor, dimethyl 3-methoxy-2-oxobutanedioate, can be prepared via established literature methods.

  • Materials & Equipment:

    • Dimethyl 3-methoxy-2-oxobutanedioate

    • 2-Fluorophenylhydrazine hydrochloride

    • Glacial Acetic Acid (AcOH)

    • Ethanol (EtOH), absolute

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • To a 250 mL round-bottom flask, add dimethyl 3-methoxy-2-oxobutanedioate (1.0 eq) and ethanol (5 mL per mmol of substrate).

    • Add 2-fluorophenylhydrazine hydrochloride (1.1 eq) and a catalytic amount of glacial acetic acid (approx. 0.1 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, allow the mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Redissolve the residue in ethyl acetate (10 mL per mmol of starting material) and wash successively with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure methyl ester intermediate.

  • Causality & Rationale:

    • Acid Catalyst: Acetic acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine. It also facilitates the dehydration step that leads to the aromatic pyrazole ring.[5]

    • Regioselectivity: The reaction of the unsymmetrical diketone with 2-fluorophenylhydrazine is regioselective. The more nucleophilic nitrogen of the hydrazine (the NH2 group) preferentially attacks the more electrophilic ketone carbonyl, while the substituted nitrogen attacks the other carbonyl, leading to the desired 1,5-substituted pyrazole after cyclization and dehydration.[7]

Protocol: Hydrolysis to the Core Carboxylic Acid (Scaffold D)
  • Materials & Equipment:

    • Methyl 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylate (Intermediate C)

    • Lithium Hydroxide (LiOH)

    • Tetrahydrofuran (THF) and Water

    • 1M Hydrochloric Acid (HCl)

    • Standard filtration and drying equipment

  • Procedure:

    • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (3:1 v/v).

    • Add LiOH (2.0-3.0 eq) and stir the mixture vigorously at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the THF via rotary evaporation.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

    • Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and dry under high vacuum to yield the final carboxylic acid.

Derivatization Strategies at the Carboxylic Acid Moiety

The carboxylic acid at the C3 position is a versatile functional handle for creating a diverse library of derivatives, primarily through the formation of amides and esters.[8]

Strategy 1: Amide Bond Formation

Amide coupling is one of the most robust and widely used reactions in medicinal chemistry. The resulting amides often exhibit improved metabolic stability and can introduce key hydrogen bond donor/acceptor interactions for target binding.

G cluster_0 Amide Coupling Workflow Core Core Carboxylic Acid Activated Activated Intermediate (e.g., Acyl Chloride, O-Acylurea) Core->Activated Coupling Agent (e.g., HATU, SOCl₂) Product Target Amide Derivative Activated->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Nucleophilic Attack Base Base (e.g., DIPEA, Et₃N) Base->Product Scavenges HCl G cluster_0 Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)-Br(L)₂ Pd0->ArPdBr Oxidative Addition OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdBr->ArPdAr Transmetalation Transmetal Transmetalation ArPdAr->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' (Coupled Product) ArBr 4-Bromo-Pyrazole (Ar-Br) Boronic Ar'-B(OH)₂ + Base

Sources

Application Notes and Protocols for In Vitro ADMET Profiling of Fluorinated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Early ADMET Profiling of Fluorinated Pyrazoles

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its versatile biological activities and synthetic accessibility.[1][2][3][4] Its presence in numerous FDA-approved drugs for a range of diseases underscores its therapeutic potential.[1][5] When combined with fluorine, a highly electronegative and small atom, the resulting fluorinated pyrazole compounds often exhibit enhanced pharmacokinetic and physicochemical properties.[6] The strategic incorporation of fluorine can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[6][7][8][9] This is often achieved by blocking sites of metabolic oxidation, thereby increasing the drug's half-life and overall effectiveness.[9][10]

However, these same modifications can also introduce liabilities related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). Therefore, a robust and early-stage in vitro ADMET profiling is not just a regulatory requirement but a critical step in the rational design and optimization of fluorinated pyrazole drug candidates.[11][12] Early identification of potential ADMET issues allows for timely structural modifications, saving significant time and resources by preventing the progression of compounds with unfavorable pharmacokinetic profiles into more expensive in vivo studies.[11][13][14]

This guide provides a comprehensive overview and detailed protocols for the essential in vitro ADMET assays tailored for the characterization of fluorinated pyrazole compounds. The methodologies are presented from the perspective of a seasoned application scientist, emphasizing not just the procedural steps but the underlying scientific rationale and data interpretation strategies.

Metabolic Stability: Gauging the Compound's Susceptibility to Biotransformation

Metabolic stability is a critical parameter that dictates the half-life and oral bioavailability of a drug candidate. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the biotransformation of xenobiotics.[15][16] Fluorination can significantly alter the metabolic fate of a pyrazole compound, often by making the molecule more resistant to enzymatic degradation.[10] This assay aims to quantify the intrinsic clearance of a compound in a controlled in vitro environment.

Scientific Rationale

This protocol utilizes human liver microsomes (HLMs) as the primary test system. HLMs are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[15] By incubating the test compound with HLMs in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions), we can simulate the primary metabolic pathways in the liver.[15][17] The rate of disappearance of the parent compound over time is measured to calculate the intrinsic clearance (Clint), which is a measure of the metabolic activity of the liver for a particular drug. For compounds that are slowly metabolized, cryopreserved hepatocytes are a more suitable model as they contain a broader range of Phase I and Phase II enzymes and cofactors.[14][18][19]

Experimental Workflow: Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw Human Liver Microsomes (HLMs) on ice D Pre-warm HLMs and NADPH system to 37°C A->D B Prepare NADPH regenerating system B->D C Prepare test compound stock solution (e.g., 1 mM in DMSO) E Initiate reaction by adding test compound (final conc. ~1 µM) C->E D->E F Incubate at 37°C with shaking E->F G Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45 min) F->G H Quench reaction with ice-cold acetonitrile containing an internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K L Calculate half-life (t1/2) and intrinsic clearance (Clint) K->L

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes
  • Preparation of Reagents:

    • Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in the phosphate buffer.

    • Prepare a 1 mM stock solution of the fluorinated pyrazole test compound in DMSO.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the test compound (final concentration of 1 µM), and the microsomal protein (final concentration of 0.5 mg/mL).[15][17]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[15]

    • Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with a suitable internal standard (for LC-MS/MS analysis).

  • Sample Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Data Presentation: Example Metabolic Stability Data
Compound IDt½ (min)Clint (µL/min/mg protein)Classification
F-Pyrazole-0145.230.7Moderately Stable
F-Pyrazole-02> 120< 11.5Highly Stable
F-Pyrazole-0312.8108.3Low Stability
Verapamil (Control)25.654.1Moderately Stable

Cytochrome P450 (CYP) Inhibition: Assessing the Potential for Drug-Drug Interactions

A significant safety concern in drug development is the potential for a new drug to inhibit the activity of CYP enzymes, leading to adverse drug-drug interactions (DDIs).[20] If a fluorinated pyrazole compound inhibits a major CYP isoform, it could elevate the plasma concentrations of co-administered drugs that are metabolized by that enzyme, potentially leading to toxicity.[20]

Scientific Rationale

This assay evaluates the inhibitory potential of a test compound against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[21] The assay uses human liver microsomes and specific probe substrates that are selectively metabolized by individual CYP isoforms to produce a quantifiable metabolite.[20] The inhibitory effect of the test compound is determined by measuring the decrease in the formation of the specific metabolite in the presence of the compound.[20] The concentration of the test compound that causes 50% inhibition of the enzyme activity is reported as the IC50 value.[20][21]

Experimental Workflow: CYP Inhibition Assay

cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis A Prepare HLM, NADPH system, and buffer D Incubate HLMs with test compound/inhibitor at 37°C A->D B Prepare serial dilutions of test compound and known inhibitors B->D C Prepare specific CYP probe substrates E Initiate reaction by adding a cocktail of CYP probe substrates and NADPH C->E D->E F Incubate for a specific time (e.g., 10-15 min) at 37°C E->F G Stop reaction with ice-cold acetonitrile containing internal standards F->G H Centrifuge to remove precipitated proteins G->H I Analyze supernatant by LC-MS/MS H->I J Quantify the formation of specific metabolites I->J K Plot % inhibition vs. test compound concentration J->K L Determine IC50 values K->L

Caption: Workflow for the in vitro CYP450 inhibition assay.

Detailed Protocol: CYP Inhibition (IC50 Determination)
  • Preparation:

    • Prepare human liver microsomes, NADPH regenerating system, and phosphate buffer as described in the metabolic stability protocol.

    • Prepare a series of dilutions of the fluorinated pyrazole test compound in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of known CYP isoform-specific inhibitors to serve as positive controls.

    • Prepare a cocktail of probe substrates for the CYP isoforms of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.).

  • Incubation:

    • In a 96-well plate, add the human liver microsomes, phosphate buffer, and the test compound at various concentrations (or a known inhibitor).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reactions by adding a mixture of the probe substrate cocktail and the NADPH regenerating system.

    • Incubate for a predetermined time (e.g., 15 minutes) at 37°C. The incubation time should be optimized to ensure linear metabolite formation.

  • Reaction Termination and Sample Processing:

    • Terminate the reactions by adding ice-cold acetonitrile containing internal standards for each metabolite.

    • Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Example CYP Inhibition Data (IC50 in µM)
Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
F-Pyrazole-01> 5012.5> 50> 502.8
F-Pyrazole-02> 50> 50> 50> 50> 50
F-Pyrazole-032.145.38.9> 5015.7
Ketoconazole (Control)----0.05

Plasma Protein Binding: Determining the Fraction of Unbound Drug

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its pharmacokinetic profile.[22] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body.[23] Therefore, determining the plasma protein binding (PPB) is essential for interpreting efficacy and toxicity data.

Scientific Rationale

Equilibrium dialysis is considered the gold standard method for determining PPB.[24] This technique utilizes a semipermeable membrane to separate a plasma-containing compartment from a buffer-containing compartment.[25] The test compound is added to the plasma side, and the system is allowed to reach equilibrium. At equilibrium, the concentration of the unbound drug is the same in both compartments, while the protein-bound drug remains in the plasma compartment.[25] By measuring the compound's concentration in both compartments, the fraction of unbound drug (fu) can be calculated.

Experimental Workflow: Plasma Protein Binding Assay

cluster_setup Assay Setup cluster_incubation Equilibration cluster_sampling Sampling cluster_analysis Analysis A Prepare dialysis device with semipermeable membrane B Add plasma spiked with test compound to one chamber A->B C Add buffer to the other chamber B->C D Incubate the device at 37°C with gentle shaking C->D E Allow sufficient time for equilibrium to be reached (e.g., 4-6 hours) D->E F Collect aliquots from both the plasma and buffer chambers E->F G Determine the concentration of the test compound in each sample by LC-MS/MS F->G H Calculate the fraction unbound (fu) G->H

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Detailed Protocol: Equilibrium Dialysis for PPB
  • Device Preparation:

    • Hydrate the semipermeable membranes of the equilibrium dialysis device (e.g., RED device) according to the manufacturer's instructions.

    • Assemble the device.

  • Sample Loading:

    • Spike human plasma with the fluorinated pyrazole test compound to the desired final concentration (e.g., 5 µM).

    • Add the spiked plasma to the donor chamber of the dialysis device.

    • Add an equal volume of phosphate-buffered saline (PBS), pH 7.4, to the receiver chamber.

  • Equilibration:

    • Seal the device and incubate at 37°C in a shaker for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).

  • Sample Collection and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in each sample by a validated LC-MS/MS method. To account for matrix effects, samples from the plasma chamber should be quantified against a calibration curve prepared in plasma, and samples from the buffer chamber against a curve prepared in PBS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • The percent bound is calculated as: % Bound = (1 - fu) * 100.

Data Presentation: Example Plasma Protein Binding Data
Compound IDFraction Unbound (fu)% BoundClassification
F-Pyrazole-010.0892.0Highly Bound
F-Pyrazole-020.4555.0Moderately Bound
F-Pyrazole-030.00999.1Very Highly Bound
Warfarin (Control)0.01598.5Very Highly Bound

Intestinal Permeability: Predicting Oral Absorption

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[26][27][28][29]

Scientific Rationale

Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiate to form tight junctions and express various transporters and efflux pumps, mimicking the barrier properties of the intestinal epithelium.[26][27][28][29] By measuring the rate of transport of a compound across the Caco-2 monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can determine the apparent permeability coefficient (Papp) and the efflux ratio (ER).[27] A high Papp value suggests good passive permeability, while an ER greater than 2 indicates the involvement of active efflux transporters, such as P-glycoprotein (P-gp).

Experimental Workflow: Caco-2 Permeability Assay

cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis A Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) B Culture for 21 days to allow for differentiation and monolayer formation A->B C Verify monolayer integrity (e.g., by measuring TEER) B->C D Wash the cell monolayers with transport buffer C->D E Add test compound to the donor chamber (apical or basolateral) D->E F Incubate at 37°C for a defined period (e.g., 2 hours) E->F G Collect samples from the receiver chamber at specified times F->G H Quantify compound concentration in donor and receiver samples by LC-MS/MS G->H I Calculate apparent permeability coefficient (Papp) H->I J Determine the efflux ratio (ER) I->J

Caption: Workflow for the Caco-2 cell permeability assay.

Detailed Protocol: Caco-2 Permeability
  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports in Transwell plates.

    • Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Prior to the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Transport Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).

    • For the A-B permeability assessment, add the test compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • For the B-A permeability assessment, add the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a specified period (e.g., 120 minutes).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Quantify the concentration of the test compound in all samples by a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) using the formula: ER = Papp (B-A) / Papp (A-B).

Data Presentation: Example Caco-2 Permeability Data
Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
F-Pyrazole-0115.218.11.2High
F-Pyrazole-020.85.67.0Low (potential efflux substrate)
F-Pyrazole-034.55.11.1Moderate
Propranolol (High)20.522.11.1High
Atenolol (Low)0.50.61.2Low

Cytotoxicity: Assessing the Potential for Cell Damage

Early assessment of cytotoxicity is crucial to flag compounds that may have a narrow therapeutic window or cause off-target toxicity. Several in vitro assays can be used to evaluate the potential of a compound to cause cell death.

Scientific Rationale

Two common and complementary cytotoxicity assays are the MTT assay and the LDH release assay.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[30] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production indicates a reduction in cell viability.

  • LDH Release Assay: This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[31][32] An increase in LDH activity in the supernatant is indicative of cell lysis and cytotoxicity.[31][32]

Experimental Workflow: General Cytotoxicity Assay

cluster_cell_culture Cell Seeding & Treatment cluster_assay Assay Procedure cluster_measurement Measurement & Analysis A Seed cells (e.g., HepG2) in a 96-well plate B Allow cells to attach overnight A->B C Treat cells with serial dilutions of the test compound B->C D Incubate for a defined period (e.g., 24 or 48 hours) C->D E_MTT Add MTT reagent and incubate D->E_MTT E_LDH Collect supernatant D->E_LDH F_MTT Solubilize formazan crystals E_MTT->F_MTT G_MTT Measure absorbance at ~570 nm F_MTT->G_MTT F_LDH Add LDH reaction mixture and incubate E_LDH->F_LDH G_LDH Measure absorbance at ~490 nm F_LDH->G_LDH H Plot % cell viability vs. compound concentration G_MTT->H G_LDH->H I Determine CC50 (cytotoxic concentration 50%) H->I H->I

Caption: General workflow for in vitro cytotoxicity assays (MTT and LDH).

Detailed Protocols

MTT Assay Protocol:

  • Cell Seeding and Treatment:

    • Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the fluorinated pyrazole test compound. Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate for 24 or 48 hours at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the CC50 value.

LDH Release Assay Protocol:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and treatment procedure as for the MTT assay. Include wells for a maximum LDH release control (by lysing the cells with a detergent).

  • Supernatant Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction:

    • Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate, cofactor, and dye).

    • Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measurement and Data Analysis:

    • Measure the absorbance at approximately 490 nm.

    • Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100.

    • Determine the CC50 value from the dose-response curve.

Data Presentation: Example Cytotoxicity Data (CC50 in µM)
Compound IDHepG2 CC50 (MTT Assay)HepG2 CC50 (LDH Assay)
F-Pyrazole-01> 100> 100
F-Pyrazole-0215.821.3
F-Pyrazole-0385.292.5
Doxorubicin (Control)1.21.8

Conclusion: Integrating In Vitro ADMET Data for Informed Decision-Making

The in vitro ADMET assays detailed in this guide provide a robust framework for the early-stage evaluation of fluorinated pyrazole compounds. By systematically assessing metabolic stability, CYP inhibition potential, plasma protein binding, intestinal permeability, and cytotoxicity, researchers can build a comprehensive profile of a compound's pharmacokinetic and safety properties. This integrated dataset is invaluable for guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies, enabling the selection and optimization of drug candidates with a higher probability of success in later stages of development. The early and judicious application of these protocols is a cornerstone of modern, efficient, and cost-effective drug discovery.

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Application Note: Molecular Docking of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid to Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction of binding conformations and affinities of small molecules within the active site of a protein target. This application note provides a detailed, step-by-step protocol for performing a molecular docking study using the novel inhibitor, 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, against human Cyclin-Dependent Kinase 2 (CDK2), a significant target in cancer therapy. This guide is designed for researchers and scientists, leveraging widely accessible and validated software tools, including UCSF Chimera for molecular preparation and visualization, and AutoDock Vina for the docking simulation. The causality behind each experimental choice is explained to provide a robust understanding of the workflow, from ligand construction and receptor preparation to the analysis and interpretation of docking results.

Introduction: The Rationale for In Silico Screening

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific molecule of interest, 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, represents a class of compounds with potential as targeted therapeutic agents. The purpose of protein-ligand docking is to predict the optimal binding orientation and energy between a small molecule (ligand) and a protein, a process central to structure-based drug design.[3]

This tutorial focuses on docking this pyrazole derivative into the ATP-binding pocket of human Cyclin-Dependent Kinase 2 (CDK2). CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them a prime target for inhibitor development.[4] By simulating the interaction between our ligand and CDK2, we can generate hypotheses about its binding mode and inhibitory potential, thereby guiding further experimental validation.

The workflow will follow a logical sequence: preparation of the ligand and receptor, definition of the binding site, execution of the docking simulation using AutoDock Vina, and finally, a thorough analysis of the predicted binding poses and interactions.[5]

Materials and Software

This protocol utilizes freely available software for academic and non-commercial use.

SoftwareVersionSourcePurpose
UCSF Chimera 1.15+cgl.ucsf.edu/chimeraMolecule building, preparation, visualization, and docking interface.
AutoDock Vina 1.1.2+vina.scripps.eduMolecular docking engine. Integrated within UCSF Chimera.
PyMOL (Optional)Open-Sourcepymol.orgAdvanced visualization and publication-quality image generation.

Guiding Principles: The 'Why' Behind the Protocol

A successful docking experiment relies on meticulous preparation of both the ligand and the receptor. The core principle is to create a chemically realistic system for the docking algorithm to evaluate.

  • Receptor Preparation: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential components like water molecules, co-solvents, and ions that can interfere with the docking process.[6] It is also critical to add hydrogen atoms, which are typically not resolved in X-ray crystallography, as they are essential for forming hydrogen bonds and defining correct electrostatic interactions.[3]

  • Ligand Preparation: A ligand's 3D conformation and charge distribution are paramount for accurate docking. Starting from a 2D or idealized 3D structure, it is necessary to generate a low-energy 3D conformation and assign appropriate partial charges to its atoms. This ensures that the electrostatic and van der Waals interactions calculated by the scoring function are physically meaningful.[7]

  • The Search Space (Grid Box): AutoDock Vina explores the conformational space of the ligand within a defined 3D grid centered on the protein's binding site. The size of this box is a critical parameter; it must be large enough to encompass the entire active site and allow the ligand to orient freely, but not so large as to waste computational effort on irrelevant regions.[8]

Detailed Docking Protocol

This protocol will use the human CDK2 structure complexed with an inhibitor (PDB ID: 2VTO) as our starting point.[4] The presence of a co-crystallized ligand is invaluable for defining the precise location of the active site.

Step 1: Ligand Preparation

Since 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is a novel compound, we will construct it manually.

  • Open UCSF Chimera.

  • Navigate to Tools → Structure Editing → Build Structure .

  • In the "Build Structure" window, select the "Start Structure" option and choose "imidazole" as a starting fragment to build the pyrazole ring. Modify the ring to create the pyrazole core.

  • Use the "Modify Atom" and "Add Atom" functionalities to build the full ligand structure:

    • Add the 2-Fluorophenyl group at the N1 position.

    • Add the methoxy group at the C5 position.

    • Add the carboxylic acid group at the C3 position.

  • After construction, click "Apply" and then "Close".

  • With the newly built ligand as the only molecule present, navigate to Tools → Structure Editing → Minimize Structure . Use the default settings (Steepest Descent steps: 100, Conjugate Gradient steps: 10) and click "Minimize". This step resolves any steric clashes and finds a low-energy conformation.

  • Next, we must add charges. Go to Tools → Structure Editing → Add Charges . Select "AM1-BCC" as the charge method and click "OK". This assigns physically realistic partial charges to each atom.

  • Save the prepared ligand. Go to File → Save Mol2... and save the file as ligand.mol2. Ensure you save it in a dedicated project folder.

Step 2: Receptor (CDK2) Preparation
  • Close the previous session (File → Close Session ).

  • Fetch the protein structure directly from the PDB. Go to File → Fetch by ID... .

  • In the "Fetch by ID" dialog, ensure "PDB" is selected and enter 2VTO. Click "Fetch".

  • The structure will load, showing the protein, a co-crystallized ligand (X69), and water molecules (displayed as red spheres).

  • First, remove the water molecules. In the Chimera Command Line (accessible via Favorites → Command Line ), enter the command: delete solvent

  • Next, remove the original ligand. Select it by holding Ctrl and clicking on any atom of the ligand. Then, in the Command Line, enter: delete selected

  • Now, prepare the protein for docking using the Dock Prep tool, which automates several crucial steps.[9] Go to Tools → Structure Prep → Dock Prep .

  • In the "Dock Prep" window, keep the default settings checked. These settings will:

    • Add hydrogens to the protein, which are crucial for calculating interactions.

    • Remove incomplete side chains.

    • Assign Gasteiger charges, a standard charge set for docking.

  • Click "OK". Chimera will process the protein. This may take a moment.

  • Once complete, save the prepared receptor. Go to File → Save PDB... . Save the file as receptor.pdb in your project folder.

Step 3: Molecular Docking with AutoDock Vina
  • With the prepared receptor (receptor.pdb) still open, open your prepared ligand file (ligand.mol2).

  • Navigate to Tools → Surface/Binding Analysis → AutoDock Vina .

  • The Vina configuration window will appear.

    • Output file: Browse to your project folder and name the output docking_results.pdbqt.

    • Receptor: It should automatically be set to receptor.

    • Ligand: It should automatically be set to ligand.

  • Define the Search Space: This is the most critical step. We will define the grid box based on the location of the original co-crystallized ligand.

    • In the "Receptor search volume options", check the box for "Center and size of search volume set from receptor's ligand".

    • A dropdown menu will appear. Select the X69 ligand from the original 2VTO structure.

    • A wireframe box will appear in the main window, centered on the active site. You can adjust the padding if needed, but the default is usually sufficient.

  • Set Executable Location: Under "Vina executable location", click "Browse..." and navigate to where you installed AutoDock Vina. On Windows, this is typically C:\Program Files (x86)\The Scripps Research Institute\Vina\vina.exe.

  • Run the Simulation: Click "OK" to begin the docking run. A console window will appear, showing the progress of the calculation. This typically takes a few minutes.

Analysis and Visualization of Results

Upon completion, the "ViewDock" window will automatically open, displaying the results.

Interpreting the Docking Scores

The results are ranked by binding affinity, reported in kcal/mol. This value represents the estimated free energy of binding.[10] A more negative value indicates a stronger, more favorable binding interaction.[11]

  • Binding Affinity: The top-ranked pose (mode 1) is the one with the lowest binding energy. This is the predicted most stable binding conformation.

  • RMSD: The Root Mean Square Deviation (RMSD) values compare the docked poses to each other. A low RMSD between poses suggests they are conformationally similar.

Table 1: Sample Docking Results for 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid with CDK2

Pose (Mode)Binding Affinity (kcal/mol)RMSD from Best Pose (lower bound)RMSD from Best Pose (upper bound)
1-9.50.0000.000
2-9.21.8522.431
3-9.02.1152.987
4-8.81.9982.764
5-8.74.3215.109

Note: These are representative values. Actual results may vary slightly.

Visualizing Protein-Ligand Interactions
  • In the ViewDock window, select the top-ranked pose (mode 1). The corresponding conformation will be displayed in the main viewing window.

  • To identify key interactions, use Chimera's analysis tools. With the ligand selected, go to Tools → Structure Analysis → Find HBonds . In the "Find H-Bonds" panel, ensure "inter-model" is checked to find hydrogen bonds between the ligand and the protein.

  • For a broader view of contacts, use Tools → Structure Analysis → Contacts . Set the distance range to identify hydrophobic interactions and salt bridges.

  • Key Interactions with CDK2: Typically, inhibitors form critical hydrogen bonds with the "hinge region" of kinases. For CDK2, this involves residues like LEU83 and GLU81 . Observe if the pyrazole core, carboxylic acid, or other functional groups on your ligand form these interactions. The fluorophenyl group will likely occupy a hydrophobic pocket.

  • For publication-quality images, save the complex (receptor + top-ranked ligand pose) as a PDB file and open it in PyMOL.[12][13] PyMOL offers advanced rendering and labeling capabilities to create clear and informative figures of the binding interactions.[14][15]

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase Ligand Ligand Construction (1-(2-Fluorophenyl)-5-methoxy- 1H-pyrazole-3-carboxylic acid) PrepLigand Energy Minimization Add Charges (AM1-BCC) Save as MOL2 Ligand->PrepLigand Receptor Receptor Selection (CDK2 - PDB: 2VTO) PrepReceptor Remove Water/Ligand Add Hydrogens Assign Charges (Dock Prep) Save as PDB Receptor->PrepReceptor DefineBox Define Search Space (Grid Box around Active Site) PrepLigand->DefineBox PrepReceptor->DefineBox RunVina Execute AutoDock Vina (Generates Poses & Scores) DefineBox->RunVina AnalyzeScores Interpret Results (Binding Affinity in kcal/mol) RunVina->AnalyzeScores Visualize Visualize Binding Pose (UCSF Chimera / PyMOL) AnalyzeScores->Visualize Interactions Identify Key Interactions (H-Bonds, Hydrophobic, etc.) Visualize->Interactions

Caption: Overall workflow for the molecular docking protocol.

Protein_Ligand_Interactions cluster_protein CDK2 Active Site Residues cluster_ligand Ligand Moieties LEU83 LEU83 (Hinge) GLU81 GLU81 (Hinge) PHE80 PHE80 (Hydrophobic Pocket) ASP86 ASP86 LYS33 LYS33 Pyrazole Pyrazole Core Pyrazole->LEU83 H-Bond (Acceptor) CarboxylicAcid Carboxylic Acid CarboxylicAcid->GLU81 H-Bond (Acceptor) CarboxylicAcid->LYS33 Salt Bridge FluoroPhenyl 2-Fluorophenyl FluoroPhenyl->PHE80 Hydrophobic (π-π stacking)

Caption: Predicted interactions of the ligand with key CDK2 residues.

Conclusion

This application note has detailed a comprehensive and reproducible protocol for performing molecular docking of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid with the cancer target CDK2. By following these steps, researchers can effectively utilize powerful computational tools like UCSF Chimera and AutoDock Vina to predict the binding characteristics of novel compounds. The docking results, including a strong predicted binding affinity and key interactions with the kinase hinge region, provide a solid theoretical foundation for this compound's potential as a CDK2 inhibitor. These in silico findings are crucial for prioritizing compounds for chemical synthesis and subsequent in vitro and in vivo validation.

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Harnessing Pyrazole Derivatives in Cancer Cell Line Studies: From Mechanistic Insights to Validated Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Foreword: The Pyrazole Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry and oncology drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is unequivocally one such "privileged scaffold". Its unique structural and electronic properties allow for versatile chemical modifications, enabling the design of molecules that can interact with a wide array of biological targets with high affinity.

Several FDA-approved drugs, particularly tyrosine kinase inhibitors like Crizotinib and Avapritinib, feature a pyrazole core, underscoring its clinical significance.[1] These derivatives have demonstrated a remarkable ability to modulate key pathways implicated in cancer progression by targeting enzymes and proteins that drive cell division, signaling, and survival.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as an in-depth, field-proven guide. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is part of a self-validating system. We will dissect the primary mechanisms of action of pyrazole derivatives in cancer cells and provide detailed, validated protocols for their evaluation, empowering you to confidently integrate these promising compounds into your research workflow.

Part 1: Key Molecular Targets & Mechanisms of Action

The anticancer efficacy of pyrazole derivatives stems from their ability to interact with a diverse range of molecular targets.[2] Understanding these interactions is paramount for designing rational experiments and interpreting results. Below, we explore four of the most significant target classes.

Cyclin-Dependent Kinases (CDKs): Halting the Engine of Cell Proliferation

The "Why": The cell cycle is the fundamental process by which cells replicate. Its progression is tightly regulated by a family of enzymes called cyclin-dependent kinases (CDKs). In many cancers, this regulation is lost, leading to uncontrolled cell proliferation. CDK2, in particular, is a critical regulator of the transition from the G1 (growth) to the S (DNA synthesis) phase.[3] Therefore, inhibiting CDK2 presents a powerful strategy to induce cell cycle arrest and halt tumor growth. The pyrazole scaffold has proven to be an excellent foundation for developing potent and selective CDK2 inhibitors.[3][4]

Mechanism of Inhibition: Pyrazole-based CDK2 inhibitors typically function as ATP-competitive agents. They occupy the ATP-binding pocket of the CDK2 enzyme, preventing the phosphorylation of its key substrates, such as the retinoblastoma protein (Rb). This blockade keeps Rb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, ultimately preventing the expression of genes required for DNA replication and leading to G1 phase arrest.[5][6]

CDK2_Pathway GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 Activates Rb pRb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Sequesters CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Upregulates S_Phase S-Phase Entry & DNA Replication E2F->S_Phase Activates Transcription CyclinE_CDK2->Rb Hyper-phosphorylates Pyrazole Pyrazole Derivative (CDK2 Inhibitor) Pyrazole->CyclinE_CDK2 Inhibits BRAF_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Pyrazole Pyrazole Derivative (BRAF Inhibitor) Pyrazole->BRAF Inhibits

Caption: Pyrazole-based inhibitors block the constitutively active BRAFV600E kinase, halting MAPK signaling.

Cyclooxygenase-2 (COX-2): An Intersection of Inflammation and Cancer

The "Why": Chronic inflammation is a well-established driver of cancer development. Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumor cells and plays a key role in producing prostaglandins, such as prostaglandin E2 (PGE2). [7]PGE2 can promote cancer progression by stimulating cell proliferation, angiogenesis (the formation of new blood vessels), and invasion, while also suppressing the anti-tumor immune response. [7][8]Inhibiting COX-2 can therefore disrupt this pro-tumorigenic environment.

Mechanism of Action: Celecoxib, a well-known anti-inflammatory drug, is a pyrazole derivative that selectively inhibits the COX-2 enzyme. [9]By blocking the COX-2/PGE2 signaling axis, celecoxib can reduce tumor cell proliferation and migration. [8]Furthermore, its anticancer effects are not solely dependent on COX-2 inhibition; it can also induce apoptosis and autophagy through COX-2 independent pathways, for instance, by inhibiting the Akt signaling pathway. [8]This dual mechanism makes it a compound of significant interest in oncology.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes Proliferation Proliferation PGE2->Proliferation Promotes Angiogenesis Angiogenesis PGE2->Angiogenesis Promotes ImmuneSuppression Immune Suppression PGE2->ImmuneSuppression Promotes Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Caption: The pyrazole derivative Celecoxib inhibits the COX-2 enzyme, blocking pro-tumorigenic PGE2 production.

p53 Tumor Suppressor: Reactivating the Guardian of the Genome

The "Why": The p53 protein is arguably the most important tumor suppressor, often called the "guardian of the genome." It responds to cellular stress by halting the cell cycle or inducing apoptosis, thereby preventing damaged cells from becoming cancerous. In about 50% of human cancers, the TP53 gene is mutated, leading to a non-functional or conformationally unstable p53 protein. [10]A key therapeutic strategy is to find small molecules that can stabilize these mutants and restore their wild-type function.

Mechanism of Action: Certain mutations, like the Y220C mutation, create a surface pocket on the p53 protein that is not present in the wild-type version. [11]Researchers have designed pyrazole-based compounds that can bind specifically to this pocket. [11][12]This binding acts as a molecular "scaffold," stabilizing the mutant p53 protein and restoring its correct, wild-type conformation. Once reactivated, p53 can resume its transcriptional duties, upregulating target genes like p21 (a cell cycle inhibitor) and NOXA (a pro-apoptotic protein) to suppress tumor growth. [12]

Data Summary: Representative Pyrazole Derivatives

The following table summarizes the activity of various pyrazole derivatives against different cancer cell lines, showcasing the breadth of their application.

Derivative Class/CompoundTargetCancer Cell Line(s)Reported Activity (IC50/GI50)Reference
Phenylpyrazole Analog (1j)BRAFV600EMelanoma Cell LinesNanomolar activity[13]
(4-Pyrazolyl)-2-aminopyrimidine (17)CDK2-0.29 nM[4]
Scopoletin-pyrazole hybridNot specifiedHCT-116, Hun7, SW620< 20 µM[14]
Pyrazole Analog (5b)TubulinK562, MCF-7, A5490.021 µM, 1.7 µM, 0.69 µM[15]
1,3-diarylpyrazolone (51c)Not specifiedA375, SKMEL-28 (Melanoma)-[1]
CelecoxibCOX-2Colon, Breast, Lung, etc.Varies[8][9]
Pyrrol-pyrazole (PK7088)Mutant p53 (Y220C)Y220C-mutant cell lines-[11][12]

Part 2: Core Experimental Protocols & Application Notes

Evaluating a novel pyrazole derivative requires a systematic, multi-faceted approach. The following protocols form the core workflow for characterizing the anticancer potential of a test compound in cell lines. The causality of each step is explained to ensure robust and reproducible data generation.

Experimental_Workflow Start Test Pyrazole Derivative CellCulture 1. Seed Cancer Cell Lines Start->CellCulture Treatment 2. Treat with Compound (Dose-Response) CellCulture->Treatment Viability 3. Cell Viability Assay (XTT / MTT) Treatment->Viability IC50 Determine IC50 Value Viability->IC50 Mechanistic Mechanistic Assays (Treat at ~IC50) IC50->Mechanistic Apoptosis 4. Apoptosis Assay (Annexin V / PI) Mechanistic->Apoptosis CellCycle 5. Cell Cycle Analysis (PI Staining) Mechanistic->CellCycle WesternBlot 6. Western Blot (Target Modulation) Mechanistic->WesternBlot DataAnalysis Data Interpretation & Conclusion Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: A typical workflow for evaluating pyrazole derivatives, from initial viability screening to mechanistic studies.

Protocol 1: Cell Viability Assessment (XTT Assay)

Application Note (The "Why"): The first step in evaluating any potential anticancer compound is to determine its cytotoxicity—its ability to kill or inhibit the proliferation of cancer cells. A dose-response experiment is critical to determine the concentration at which the compound is effective, typically quantified as the half-maximal inhibitory concentration (IC50). The XTT assay is a robust colorimetric method for this purpose. [16]It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells. [16]In metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt XTT to a water-soluble, orange-colored formazan product. [17]Unlike the related MTT assay, XTT does not require a separate solubilization step, simplifying the protocol and reducing potential errors. [17]A self-validating experiment must include untreated controls (representing 100% viability), vehicle controls (e.g., DMSO, to control for solvent effects), and a positive control (a known cytotoxic drug).

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of your pyrazole derivative in culture medium. A typical range for initial screening is from 0.01 µM to 100 µM. Also prepare a 2X vehicle control.

    • Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions (or controls), resulting in a final volume of 200 µL and a 1X final concentration. Treat cells in triplicate for each condition.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • XTT Reagent Preparation and Addition:

    • Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (this typically involves mixing the XTT reagent with an activation reagent).

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to allow for color development without saturation.

  • Data Acquisition:

    • Gently shake the plate to ensure a homogenous distribution of the colored formazan product.

    • Measure the absorbance of each well using a microplate reader at 450-500 nm. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the reference wavelength absorbance from the measurement wavelength absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:

      • % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Application Note (The "Why"): Once a compound is shown to reduce cell viability, the next logical question is how it is killing the cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. [18]Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to label these early apoptotic cells. [18]To distinguish between early apoptotic, late apoptotic, and necrotic cells, a viability dye like Propidium Iodide (PI) is used concurrently. [19]PI is membrane-impermeable and thus excluded from live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA to produce a bright red fluorescence. [18]This dual-staining method, analyzed by flow cytometry, provides a quantitative snapshot of the cell death mechanism.

Detailed Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the pyrazole derivative at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 or 48 hours). Include vehicle-treated controls.

    • Harvest all cells, including those floating in the supernatant (which are often apoptotic) and the adherent cells (collected by gentle trypsinization). This is critical for accurate quantification.

    • Combine the floating and adherent cells for each sample and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

  • Cell Washing:

    • Wash the cell pellet once with 1 mL of cold 1X PBS to remove residual medium and serum. Centrifuge again and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining, as the Annexin V binding is reversible.

    • Keep samples on ice and protected from light until analysis. Analyze within one hour for best results. [20]

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer using appropriate laser and filter settings for FITC (e.g., 488 nm laser, 530/30 nm filter) and PI (e.g., 488 nm laser, 670 nm long-pass filter).

    • Analyze the data using appropriate software. The results are typically displayed as a dot plot with four quadrants:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells/debris

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Application Note (The "Why"): Many anticancer agents, especially those targeting CDKs, exert their effects by disrupting the normal progression of the cell cycle. [14]Analyzing the DNA content of a cell population allows for the quantification of cells in each phase of the cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. [21]Cells in G1 have a 2n DNA content, cells in G2/M have a 4n DNA content, and cells in S phase have an intermediate amount as they replicate their DNA. To ensure PI only stains DNA, cells must first be fixed (typically with ethanol) to permeabilize the membranes and then treated with RNase to eliminate any staining of double-stranded RNA. [22]A significant increase in the percentage of cells in a specific phase (e.g., G1 arrest for a CDK2 inhibitor) is strong evidence of the compound's mechanism of action.

Detailed Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the pyrazole derivative (e.g., at IC50 concentration) for a specific duration (e.g., 24 hours). Include a vehicle control.

    • Harvest all cells (adherent and floating) and pellet by centrifugation.

  • Fixation:

    • Wash the cell pellet once with cold 1X PBS.

    • Resuspend the pellet in the residual PBS (~100 µL).

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise. This step is critical to prevent cell clumping.

    • Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks. [22]

  • Staining:

    • Pellet the fixed cells by centrifugation (you may need a slightly higher g-force, e.g., 500 x g).

    • Discard the ethanol and wash the cells once with 1 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). [23]

  • Incubation:

    • Incubate the cells for 30 minutes at room temperature or 4°C overnight, protected from light. [22]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal (typically around 600 nm).

    • Display the data as a histogram of cell count versus fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Perspectives

The pyrazole scaffold represents a cornerstone in modern anticancer drug discovery, providing a versatile platform for the development of potent and selective inhibitors against a multitude of oncogenic targets. The systematic application of the protocols detailed in this guide—progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle arrest—provides a robust framework for characterizing novel pyrazole derivatives. By understanding the "why" behind each experimental choice, from harvesting floating cells in an apoptosis assay to including RNase in cell cycle analysis, researchers can generate high-quality, trustworthy data.

The future of pyrazole-based cancer therapy will likely involve the development of compounds with even greater selectivity, dual-target inhibitors, and their rational combination with immunotherapy and other targeted agents to overcome drug resistance and improve patient outcomes.

References

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Mastering the Solid State: Crystallization Protocols for 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), the final crystallization step is of paramount importance. It is not merely a purification method but a critical determinant of the final product's physicochemical properties. For a molecule like 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, a compound with significant therapeutic potential, achieving a crystalline form with the desired purity, stability, and bioavailability is a non-negotiable aspect of its development. Pyrazole derivatives, a well-established class of pharmacologically active compounds, often exhibit polymorphism, a phenomenon where a substance can exist in multiple crystalline forms with different physical properties.[1] This guide provides a comprehensive overview of strategic approaches and detailed protocols for the successful crystallization of this target molecule, tailored for researchers, scientists, and drug development professionals.

The molecular structure of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, featuring a substituted phenyl ring, a pyrazole core, and a carboxylic acid moiety, suggests a molecule with moderate polarity and the capacity for hydrogen bonding. These features are central to its solubility and crystallization behavior. The carboxylic acid group, in particular, is known to favor crystallization.[2]

Strategic Solvent Selection: The Foundation of Successful Crystallization

The choice of solvent is the most critical factor in a crystallization process. An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, a systematic screening of solvents with varying polarities is the recommended starting point.

Understanding the Molecule's Polarity

The presence of both aromatic rings (non-polar character) and the carboxylic acid and methoxy groups (polar character) suggests that solvents of intermediate polarity, or solvent mixtures, are likely to be effective. The general principle of "like dissolves like" is a useful, albeit simplified, guide. Given the carboxylic acid functional group, polar protic solvents like ethanol, methanol, and water, or polar aprotic solvents like acetone and ethyl acetate, are good candidates to investigate.[2]

Solvent Screening Protocol

A preliminary, small-scale solubility screen is essential.

  • To approximately 10-20 mg of the compound in a small vial, add a solvent dropwise at room temperature until dissolution is observed. Record the approximate volume of solvent required.

  • If the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture to the solvent's boiling point. [3] Observe if dissolution occurs.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. [3] Observe for crystal formation. An ideal solvent will show a significant difference in solubility between hot and cold conditions.

Solvent Properties for Crystallization

The following table summarizes the properties of common solvents that should be considered for the crystallization of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid. An ideal solvent should have a boiling point below 100°C for easy removal.[4]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments
Water10080.1Good for highly polar compounds, may require heating.[5][6]
Methanol6532.7Good for polar compounds, often used in solvent mixtures.[6]
Ethanol7824.6A versatile and common solvent for crystallization.[2][6]
Acetone5620.7Good for moderately polar compounds, volatile.[6]
Ethyl Acetate776.0A less polar option, often used for recrystallization.[6]
Acetonitrile8237.5A polar aprotic solvent, can be effective for a range of compounds.[6]
Tetrahydrofuran (THF)667.6A good solvent for many organic compounds, often used in mixtures.[6]
Toluene1112.4A non-polar solvent, useful for less polar compounds, higher boiling point.[4]
Heptane/Hexane98/69~1.9Non-polar solvents, often used as anti-solvents.[6]

Crystallization Techniques: Protocols and Mechanistic Insights

Once a suitable solvent or solvent system has been identified, several techniques can be employed to induce crystallization. The choice of method will depend on the solubility characteristics of the compound and the desired crystal size and quality.

Slow Cooling Crystallization

This is the most common and straightforward crystallization technique. It relies on the principle that the solubility of a solid in a liquid decreases as the temperature is lowered. A slow cooling rate is crucial to allow for the formation of a well-ordered crystal lattice, which results in higher purity and larger crystals.[7][8]

  • Dissolution: In an Erlenmeyer flask, dissolve the 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid in the minimum amount of a suitable hot solvent.[3] Use a boiling chip to ensure smooth boiling.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow down the cooling process, the flask can be placed in an insulated container.[7][9]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[9]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to dry.

Slow_Cooling_Workflow A Dissolve Compound in Minimum Hot Solvent B Hot Filtration (if needed) A->B Insoluble impurities? C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Cooling in Ice Bath C->D E Vacuum Filtration and Washing D->E F Drying of Crystals E->F

Caption: Workflow for Slow Cooling Crystallization.

Vapor Diffusion

Vapor diffusion is a powerful technique for growing high-quality single crystals, especially when only a small amount of material is available.[10] It involves the slow diffusion of a vapor from a reservoir to a drop containing the dissolved compound, which gradually increases the concentration of the compound in the drop, leading to crystallization.[11] This can be performed in either a hanging drop or sitting drop setup.[12]

A solution of the compound is prepared in a "good" solvent. This solution is then placed in a sealed container with a larger reservoir of a "poor" solvent (anti-solvent) in which the compound is insoluble. The good solvent has a higher vapor pressure than the poor solvent. Over time, the good solvent will slowly evaporate from the solution and diffuse into the reservoir, while the vapor of the poor solvent will diffuse into the solution. This gradual change in the solvent composition of the solution leads to a slow increase in the supersaturation of the compound, promoting the growth of well-ordered crystals.[11][13]

  • Prepare the Reservoir: In the outer well of a crystallization plate, add 500 µL of a suitable anti-solvent (e.g., hexane or diethyl ether if using a more polar solvent like ethanol or acetone for dissolution).

  • Prepare the Drop: In the inner, smaller well (the "sitting drop" post), place a 10-20 µL drop of a concentrated solution of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid in a good solvent (e.g., ethanol, acetone).

  • Seal the Well: Carefully seal the well with clear tape or a cover slip to create a closed system.

  • Incubate: Allow the plate to stand undisturbed at a constant temperature. Crystal growth can take anywhere from a few hours to several weeks.

Vapor_Diffusion_Setup cluster_0 Sealed Crystallization Well Reservoir Reservoir of Anti-Solvent (e.g., Hexane) Drop Sitting Drop: Compound in Good Solvent (e.g., Ethanol) Reservoir->Drop Vapor Diffusion

Caption: Schematic of a Sitting Drop Vapor Diffusion setup.

Anti-Solvent Crystallization

Anti-solvent crystallization, also known as precipitation or drowning-out, is a technique where a solvent in which the compound is insoluble (the anti-solvent) is added to a solution of the compound.[14] This reduces the solubility of the compound in the mixed solvent system, leading to its crystallization. The rate of addition of the anti-solvent is a critical parameter that influences the crystal size and morphology.[15]

The addition of an anti-solvent increases the chemical potential of the solute in the solution, thereby increasing the supersaturation and driving nucleation and crystal growth.[14] A slow addition rate generally leads to larger and more well-defined crystals, while a rapid addition can result in the formation of smaller, less pure crystals or even amorphous precipitation.[15]

  • Prepare the Solution: Dissolve the 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid in a good solvent (e.g., ethanol or THF) to form a clear, concentrated solution.

  • Add the Anti-Solvent: Slowly add a miscible anti-solvent (e.g., water or hexane) dropwise to the stirred solution at a constant temperature.[16]

  • Observe for Cloudiness: Continue adding the anti-solvent until the solution becomes persistently cloudy, indicating the onset of nucleation.

  • Induce Crystallization: At this point, you can either stop adding the anti-solvent and allow the solution to stand, or add a few more drops of the anti-solvent to drive the crystallization to completion.

  • Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the solvent and anti-solvent, and then with the pure anti-solvent, and dry.

Anti_Solvent_Logic A Compound in 'Good' Solvent B Slow Addition of 'Anti-Solvent' A->B C Supersaturation Achieved B->C D Crystal Nucleation and Growth C->D E Isolation of Crystals D->E

Caption: Decision logic for the Anti-Solvent Crystallization method.

Characterization of Crystalline Forms

Once crystals are obtained, it is crucial to characterize them to determine their purity, crystalline form (polymorph), and thermal properties. A combination of analytical techniques is typically employed.[17]

Optical Microscopy

A simple yet powerful technique to visually inspect the crystals. It provides information about the crystal habit (shape), size, and homogeneity.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying the crystalline form of a substance.[18] Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint".[1] By comparing the XRPD pattern of a sample to known patterns, one can identify the polymorph. It is also highly sensitive to the presence of different crystalline forms in a mixture.[19]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[10] It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions.[20] Different polymorphs will generally have different melting points and heats of fusion.[21]

Conclusion

The crystallization of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is a critical step in its development as a potential therapeutic agent. A systematic approach to solvent selection, coupled with the judicious application of crystallization techniques such as slow cooling, vapor diffusion, and anti-solvent addition, is key to obtaining a crystalline form with the desired properties. Thorough characterization of the resulting crystals using techniques like optical microscopy, XRPD, and DSC is essential to ensure the quality and consistency of the final product. The protocols and insights provided in this guide offer a robust framework for researchers to optimize the crystallization of this important molecule.

References

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental set-up for anti-solvent co-crystallization. Retrieved from [Link]

  • G-protein coupled receptor. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

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  • Triclinic Labs. (n.d.). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]

  • ResearchGate. (n.d.). The vapor-diffusion technique (a) The hanging drop and the sitting drop.... Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • TA Instruments. (n.d.). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. Retrieved from [Link]

  • American Chemical Society. (2022). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion. Retrieved from [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.4B: Cooling Slowly. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • American Chemical Society. (2006). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of experimental set-up for anti-solvent crystallization. Retrieved from [Link]

  • Quora. (2017). What is the difference between sitting drop and hanging drop vapor diffusion crystallization?. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Polymer Science Learning Center. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Applications and Future Potential of X-ray Diffraction in Pharmaceutical Polymorphism: A Literature Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole-based compound purification. As a Senior Application Scientist, I understand that while pyrazoles are a cornerstone of modern medicinal chemistry, their purification can present significant and often frustrating challenges.[1] This guide is structured to provide direct, actionable solutions to the common problems you encounter in the lab, moving from frequently asked questions to in-depth troubleshooting guides with detailed protocols.

Our approach is built on explaining the causal relationships behind purification strategies, ensuring that you not only solve the immediate problem but also understand the underlying principles for future success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced during the purification of pyrazole derivatives.

Q1: My pyrazole compound is streaking badly on a silica gel TLC plate. What is the primary cause and how can I fix it?

A: Streaking is typically a sign of strong interaction between your basic pyrazole nitrogen atoms and the acidic silanol groups (Si-OH) on the silica surface. This causes a portion of your compound to "stick" to the stationary phase, leading to tailing.

  • The Quick Fix: Add a small amount of a basic modifier to your mobile phase. A common starting point is 0.1-1% triethylamine (Et3N) or ammonia in methanol. This deactivates the acidic sites on the silica, allowing your compound to elute as a compact spot.[2]

  • Alternative Stationary Phase: If base additives don't resolve the issue or are incompatible with your molecule, consider switching to a more inert stationary phase like neutral alumina.[2]

Q2: I've synthesized an N-substituted pyrazole and have a mixture of two regioisomers. Why are they so difficult to separate by standard column chromatography?

A: The separation of pyrazole regioisomers is a classic challenge because they often have very similar polarities and molecular weights.[3][4] For example, in the alkylation of a 3-substituted pyrazole, the resulting 1,3- and 1,5-disubstituted products can have nearly identical Rf values in common solvent systems like hexane/ethyl acetate.

  • Initial Approach: Separation often requires meticulous optimization of the mobile phase. A shallow gradient or even an isocratic (single solvent mixture) elution is often necessary to resolve closely running spots.[3]

  • Advanced Techniques: If standard chromatography fails, High-Performance Liquid Chromatography (HPLC), particularly on a preparative scale, is a powerful tool.[3][5] For challenging separations, Supercritical Fluid Chromatography (SFC) can also offer unique selectivity.

Q3: My pyrazole product won't crystallize from any common solvent systems. What strategies can I try?

A: Poor crystallinity can be due to residual impurities, the inherent properties of the molecule (e.g., high flexibility), or the presence of an unresolved mixture of isomers.

  • Purity First: Ensure your material is as pure as possible before attempting recrystallization. A preliminary purification by flash chromatography can remove baseline impurities that inhibit crystal lattice formation.

  • Salt Formation: A highly effective but often overlooked technique is to form an acid addition salt.[6][7] By dissolving your pyrazole in a suitable organic solvent (like isopropanol or acetone) and adding an acid (e.g., phosphoric, oxalic, or hydrochloric acid), you can often induce the crystallization of a highly pure salt, leaving many organic byproducts behind in the solution.[6][7] The freebase can then be recovered in a subsequent step.

  • Solvent System Exploration: Try binary or even ternary solvent systems. A common method is to dissolve the compound in a good solvent (like ethanol or ethyl acetate) and then slowly add a poor solvent (an "anti-solvent" like water or hexane) at an elevated temperature until turbidity appears, then allow it to cool slowly.[2][8]

Q4: My NMR spectrum shows residual palladium from a cross-coupling reaction. How can I remove it?

A: Residual transition metals are a common and critical issue, especially in drug development. These metals can interfere with subsequent reactions and are toxic.

  • Metal Scavengers: The most robust method is to use a silica-based metal scavenger. These are functionalized silica gels with groups (like thiols or triaminetetraacetic acid) that have a high affinity for metals like palladium.[9][10] You can stir the crude product with the scavenger in a solution and then simply filter it off.[10][11]

  • Activated Carbon: A classic and cost-effective method is treatment with activated carbon, which can adsorb residual metal catalysts.

  • Extraction: Sometimes, a specific aqueous wash, such as with a solution of sodium sulfide or thiourea, can help to precipitate or extract the metal.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, causal analysis of complex purification problems, complete with step-by-step protocols and visual aids.

Guide 1: Optimizing Flash Chromatography for Poorly Behaving Pyrazoles

Q: I've tried adding triethylamine to my mobile phase, but my pyrazole still shows poor peak shape and co-elutes with an impurity. What is my next step?

A: When simple mobile phase modification is insufficient, a systematic approach to optimizing your chromatographic parameters is required. This involves considering the stationary phase, the loading method, and the elution profile.

Causality Analysis: The problem likely stems from a combination of factors: strong secondary interactions with silica, isomers with very close polarity, and potentially overloading or poor sample application. Our goal is to minimize these detrimental interactions while maximizing the subtle differences between your product and the impurities.

G cluster_0 Step 1: Pre-Analysis (TLC) cluster_1 Step 2: Method Selection cluster_2 Step 3: Troubleshooting TLC Run TLC in multiple solvent systems (Hex/EtOAc, DCM/MeOH, Toluene/Acetone) Additives Test additives (e.g., 1% Et3N) Does spot shape improve? TLC->Additives Assess Spot Shape Separation Is Rf separation > 0.1? Additives->Separation DryLoad Select Dry Loading Method (Adsorb on silica/Celite) Separation->DryLoad Yes Gradient Plan a Shallow Gradient (e.g., 5-20% EtOAc over 20 CVs) DryLoad->Gradient NoSep Still No Separation? Gradient->NoSep AltStationary Consider Alternative Stationary Phase (Alumina, C18 Reverse Phase) NoSep->AltStationary Try Different Selectivity HPLC Escalate to Preparative HPLC AltStationary->HPLC For High Purity Needs

Caption: Decision workflow for optimizing pyrazole flash chromatography.

The way you apply your sample to the column is critical. Dissolving the crude material in a strong solvent and loading it directly can cause band broadening and ruin the separation before it even begins.[3] Dry loading is the superior method.[3]

  • Adsorption: Dissolve your crude pyrazole mixture (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane or methanol).

  • Add Sorbent: To this solution, add 2-3 times the mass of silica gel (2-3 g).

  • Evaporation: Thoroughly mix the slurry and evaporate the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.

  • Loading: Carefully layer the resulting powder onto the top of your pre-packed chromatography column.

  • Elution: Begin elution with your optimized mobile phase. This technique ensures that the sample is introduced to the column in a very narrow, concentrated band, maximizing the potential for a successful separation.[3]

Guide 2: The Challenge of Regioisomer Separation

Q: My synthesis of an N-aryl pyrazole resulted in a 1:1 mixture of regioisomers that are inseparable by TLC and flash chromatography. How can I isolate the desired isomer?

A: This is a high-difficulty separation where subtle differences in the isomers' interaction with the stationary phase must be exploited. While standard silica gel chromatography relies on polarity differences, sometimes these are negligible.[4][12]

Causality Analysis: Regioisomers, such as 1,3,5-trisubstituted vs. 1,4,5-trisubstituted pyrazoles, have identical functional groups and differ only in their spatial arrangement. This leads to very similar polarities. Separation requires a technique that is sensitive to shape and dipole moment differences, not just polarity.

TechniquePrinciple of SeparationProsCons
Flash Chromatography PolarityFast, scalable, inexpensive.Often insufficient for closely related regioisomers.[3]
Preparative HPLC Polarity, HydrophobicityHigh resolution, excellent for difficult separations.[5]Slower, more expensive, requires specialized equipment.
Supercritical Fluid (SFC) Polarity, ShapeFast, uses less organic solvent, unique selectivity.Requires specialized equipment.
Recrystallization Differential SolubilityCan be highly effective and scalable if one isomer crystallizes preferentially.Trial and error, may not work for all mixtures.
Derivatization Chemical ConversionIntroduce a new functional group to exaggerate polarity differences, then remove it.Requires additional reaction steps, may not be feasible.

For drug development, achieving >99% isomeric purity is often mandatory. Preparative HPLC is the gold standard for this.

  • Analytical Method Development: First, develop a separation method on an analytical HPLC system.

    • Column: Start with a standard C18 reverse-phase column.

    • Mobile Phase: Screen gradients of acetonitrile in water or methanol in water, often with a 0.1% formic acid or trifluoroacetic acid modifier to ensure sharp peaks. .

  • Method Scaling: Once analytical separation is achieved, scale the method to a preparative column. This involves adjusting the flow rate and sample loading based on the column diameter.

  • Fraction Collection: Inject the regioisomeric mixture and collect fractions as the two peaks elute. Use the UV detector signal to determine which fractions to collect.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions of each isomer.

  • Solvent Removal: Remove the HPLC solvent via lyophilization (for water-based mobile phases) or rotary evaporation to yield the pure, isolated regioisomers.

Part 3: Managing Tautomerism and Other Impurities

Q: I see two distinct spots on my TLC for my NH-pyrazole, but my NMR looks clean. Could this be due to tautomerism?

A: Yes, this is a very common phenomenon. For N-unsubstituted pyrazoles, annular tautomerism can occur, where the proton on the nitrogen rapidly moves between the two nitrogen atoms.[13]

Causality Analysis: While this interconversion is often fast on the NMR timescale (resulting in an averaged, clean spectrum), it can be slow on the chromatography timescale.[13] The two tautomers can have slightly different interactions with the stationary phase, leading to the appearance of two spots or a broadened peak.

Caption: Annular tautomerism in N-unsubstituted pyrazoles.

How to Manage Tautomerism During Purification:

  • Do Nothing: If the separation between the "tautomer spots" is minimal, simply collect all fractions containing your product. Upon solvent removal, the equilibrium will be re-established, and the material will be identical.

  • Change Solvent System: Sometimes, switching to a more polar or protic solvent system (e.g., using methanol) can accelerate the interconversion, causing the two spots to merge into one.

  • pH Adjustment: Adding a trace amount of acid or base can sometimes lock the compound into a single protonated or deprotonated form, simplifying the chromatography.

References

  • Method for purifying pyrazoles.
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Process for the purification of pyrazoles.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega, 2020. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 2021. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 2018. [Link]

  • Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. ResearchGate. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

  • Dendritic Antioxidants With Pyrazole as the Core: Ability to Scavenge Radicals and to Protect DNA. PubMed, 2012. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 2020. [Link]

  • Metal scavengers for organic purification. Biotage. [Link]

  • Regioselective synthesis of pyrazoles. Organic Syntheses. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 2021. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? ResearchGate. [Link]

  • Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • troubleshooting column chromatography. Reddit. [Link]

  • What solvent should I use to recrystallize pyrazoline? ResearchGate. [Link]

  • Metal Scavenger Guide. Sopachem. [Link]

  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Reddit. [Link]

  • Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. ACS Publications. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]

Sources

Technical Support Center: Optimization of N-Aryl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-aryl pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to empower you to diagnose and resolve common experimental challenges, leading to successful and reproducible outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-aryl pyrazoles. Each issue is followed by a discussion of potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am not getting the expected yield of my N-aryl pyrazole. What are the likely causes and how can I improve it?

A: Low or no yield is a common frustration, often stemming from several factors related to the reaction conditions and reagents. Let's break down the possibilities:

  • Inadequate Catalyst Activity: In many N-aryl pyrazole syntheses, particularly cross-coupling reactions like the Ullmann or Buchwald-Hartwig type reactions, the catalyst's effectiveness is paramount.[1][2][3][4]

    • Causality: The catalyst, often copper or palladium-based, facilitates the formation of the crucial C-N bond between the aryl group and the pyrazole nitrogen.[3] If the catalyst is old, oxidized, or of poor quality, the reaction will not proceed efficiently.

    • Solution:

      • Use Fresh Catalyst: Whenever possible, use freshly opened or properly stored catalyst.

      • Consider a Pre-catalyst: Palladium pre-catalysts are often more stable and reliable.

      • Ligand Choice: The choice of ligand is critical for stabilizing the metal center and promoting catalytic activity. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands like tBuBrettPhos have shown high efficacy.[2][5][6][7]

  • Suboptimal Base Selection: The base plays a crucial role in deprotonating the pyrazole nitrogen, making it nucleophilic enough to attack the aryl partner.

    • Causality: An inappropriate base can lead to side reactions or may not be strong enough to facilitate the reaction. The effectiveness of a base can be highly dependent on the solvent and substrates.

    • Solution: A screening of bases is often necessary. Common choices include K₂CO₃, Cs₂CO₃, and t-BuOK.[8] K₂CO₃ has been identified as a highly effective base in several pyrazole synthesis protocols.[8]

  • Incorrect Solvent: The solvent influences the solubility of reagents and the reaction temperature, both of which can significantly impact the yield.

    • Causality: A solvent that does not fully dissolve the reactants will result in a heterogeneous mixture with slow reaction kinetics. Additionally, the polarity of the solvent can affect the reaction mechanism. For instance, in the synthesis of trifluoromethylpyrazoles, polar protic solvents like hexafluoroisopropanol (HFIP) can favor the formation of one regioisomer, while polar aprotic solvents like DMSO may lead to another.[9]

    • Solution: Common solvents for N-aryl pyrazole synthesis include DMSO, DMF, toluene, and dioxane.[8][10] If solubility is an issue, consider a solvent screen. DMSO has been shown to be an excellent solvent in some cases, leading to high yields.[10]

  • Reaction Temperature and Time: Many N-aryl pyrazole syntheses require elevated temperatures to proceed at a reasonable rate.[9]

    • Causality: Insufficient heat may result in an incomplete reaction, while excessively high temperatures can lead to decomposition of reactants or products.

    • Solution: Optimization of the reaction temperature is key. A typical starting point is 80-120 °C. Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time and prevent product degradation. Increasing the reaction temperature to 60 °C has been shown to improve yields in some cases, but further increases may be detrimental.[8]

Issue 2: Formation of Regioisomers

Q: My reaction is producing a mixture of N1- and N2-aryl pyrazoles. How can I improve the regioselectivity?

A: The formation of regioisomers is a classic challenge in pyrazole chemistry due to the presence of two reactive nitrogen atoms.

  • Steric Hindrance:

    • Causality: The substitution pattern on both the pyrazole and the aryl halide can influence which nitrogen atom is more accessible for arylation. Generally, the less sterically hindered nitrogen will be favored.

    • Solution:

      • Bulky Arylating Agents: Using a sterically demanding aryl halide can favor arylation at the less hindered nitrogen of the pyrazole.

      • Substituted Pyrazoles: If your pyrazole is substituted at the 3- or 5-position, this will sterically direct the incoming aryl group to the N1 position.

  • Electronic Effects:

    • Causality: The electronic properties of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

    • Solution: This is an inherent property of your starting material. If you require a specific regioisomer, you may need to consider a different synthetic strategy that builds the pyrazole ring with the desired N-aryl group already in place.

  • Reaction Conditions:

    • Causality: As mentioned earlier, the solvent can play a significant role in directing regioselectivity.[9]

    • Solution: A systematic screen of solvents with varying polarities is recommended. For example, polar protic solvents might favor one isomer through hydrogen bonding interactions, while aprotic solvents favor another.[9]

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my N-aryl pyrazole from the reaction mixture. What are the best practices?

A: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts.

  • Removal of Metal Catalysts:

    • Causality: Copper and palladium residues can be difficult to remove by standard column chromatography.

    • Solution:

      • Aqueous Workup: A thorough aqueous workup with a solution of ammonia or ammonium chloride can help to complex and remove copper salts.

      • Filtration through Celite or Silica: Passing the crude reaction mixture through a short plug of silica gel or Celite can remove a significant portion of the metal catalyst before column chromatography.

      • Specialized Scavengers: There are commercially available scavenger resins designed to bind and remove residual metals.

  • Chromatographic Separation:

    • Causality: N-aryl pyrazoles can sometimes have similar polarities to starting materials or byproducts, making separation by column chromatography difficult.

    • Solution:

      • Solvent System Optimization: A careful screening of solvent systems for thin-layer chromatography (TLC) is essential to find the optimal eluent for column chromatography. A mixture of hexanes and ethyl acetate is a common starting point.

      • Alternative Stationary Phases: If separation on silica gel is problematic, consider using alumina or a reverse-phase column.

  • Recrystallization:

    • Causality: If your product is a solid, recrystallization can be a highly effective purification method.

    • Solution: A screen of different solvents or solvent mixtures is necessary to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-aryl pyrazoles?

A1: The most prevalent methods include:

  • Condensation of 1,3-dicarbonyl compounds with arylhydrazines: This is a classical and straightforward approach to forming the pyrazole ring.[8]

  • Ullmann Condensation: This copper-catalyzed cross-coupling reaction involves an aryl halide and a pyrazole.[1][11] Traditional Ullmann conditions often require harsh conditions, but modern protocols with ligands have improved the scope and mildness of the reaction.[11]

  • Chan-Lam Coupling: This is another copper-catalyzed C-N cross-coupling reaction that utilizes arylboronic acids as the aryl source.[12][13] It is often performed under milder, aerobic conditions.[13]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling of an aryl halide or triflate with a pyrazole.[2][3] This method is known for its broad substrate scope and high functional group tolerance.[3][4]

Q2: Can I use microwave irradiation to speed up my reaction?

A2: Yes, microwave-assisted synthesis is an excellent technique for accelerating N-aryl pyrazole synthesis.[14][15][16] It can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[14][15]

Q3: How do I choose the right ligand for my cross-coupling reaction?

A3: Ligand selection is crucial for the success of palladium- and copper-catalyzed reactions. For palladium-catalyzed N-arylation, bulky, electron-rich phosphine ligands such as tBuBrettPhos have proven to be very effective.[2][5][6][7] For copper-catalyzed reactions, N,N- or N,O-bidentate ligands like 1,10-phenanthroline or amino acids can be beneficial.[8][17] It is often necessary to screen a few ligands to find the optimal one for your specific substrate combination.

Q4: My aryl halide is unreactive. What can I do?

A4: The reactivity of aryl halides in cross-coupling reactions follows the general trend: I > Br > Cl. If you are using an aryl chloride, you may need to use a more active catalyst system, often involving a specialized ligand, and higher reaction temperatures. Alternatively, converting the aryl chloride to an aryl bromide, iodide, or triflate can significantly improve its reactivity.

Experimental Protocols

Protocol 1: General Procedure for N-Aryl Pyrazole Synthesis via Condensation
  • To a solution of the arylhydrazine hydrochloride (1.0 eq) in ethanol, add the 1,3-dicarbonyl compound (1.0 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, evaporate the solvent under reduced pressure and purify the residue by column chromatography (Hexane:Ethyl Acetate).

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
  • In an oven-dried Schlenk tube, add the pyrazole (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., tBuBrettPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at 100-110 °C for 12-24 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation

Reaction TypeCatalyst/ReagentBaseSolventTemperature (°C)Typical Yield (%)Reference
CondensationAcid catalyst-EthanolReflux70-95[8]
Ullmann CouplingCuIK₂CO₃DMF120-14060-85[1]
Chan-Lam CouplingCu(OAc)₂PyridineCH₂Cl₂Room Temp75-90[12][13]
Buchwald-HartwigPd₂(dba)₃/LigandCs₂CO₃Toluene100-11080-95[2][5]

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_catalyst Check Catalyst (Age, Quality) start->check_catalyst check_base Evaluate Base (Strength, Solubility) check_catalyst->check_base If catalyst is ok sub_catalyst Use fresh catalyst Consider pre-catalyst Screen ligands check_catalyst->sub_catalyst check_solvent Assess Solvent (Solubility, Polarity) check_base->check_solvent If base is appropriate sub_base Screen bases (e.g., K₂CO₃, Cs₂CO₃) Match base to solvent check_base->sub_base check_temp_time Optimize Temperature & Reaction Time check_solvent->check_temp_time If solvent is suitable sub_solvent Screen solvents (e.g., DMSO, Toluene) Ensure reagent solubility check_solvent->sub_solvent solution Improved Yield check_temp_time->solution After optimization sub_temp_time Incrementally increase temp. Monitor by TLC/LC-MS check_temp_time->sub_temp_time

Caption: A logical workflow for troubleshooting low product yield in N-aryl pyrazole synthesis.

General N-Aryl Pyrazole Synthesis Pathways

synthesis_pathways reagents Starting Materials dicarbonyl 1,3-Dicarbonyl + Arylhydrazine reagents->dicarbonyl pyrazole_halide Pyrazole + Aryl Halide/Triflate reagents->pyrazole_halide pyrazole_boronic Pyrazole + Arylboronic Acid reagents->pyrazole_boronic product N-Aryl Pyrazole dicarbonyl->product Condensation pyrazole_halide->product Ullmann (Cu-cat.) Buchwald-Hartwig (Pd-cat.) pyrazole_boronic->product Chan-Lam (Cu-cat.)

Caption: Common synthetic routes to N-aryl pyrazoles.

References

Sources

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Organic Synthesis / Heterocycles | Audience: Medicinal Chemists

Welcome to the Pyrazole Synthesis Support Hub

Overview: Pyrazoles are a "privileged scaffold" in drug discovery, present in blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). However, their synthesis often plagues chemists with a persistent issue: Regioisomerism .

Whether you are performing a classic Knorr condensation or a late-stage N-arylation, controlling the position of substituents (N1 vs. N2, or C3 vs. C5) is critical for biological activity. This guide provides troubleshooting protocols to resolve selectivity issues, moving beyond "trial and error" to mechanistic control.

Module 1: Troubleshooting the Knorr Synthesis

The Issue: You are reacting an unsymmetrical 1,3-diketone with a hydrazine and obtaining a difficult-to-separate mixture of 1,3- and 1,5-isomers.

Diagnostic: Sterics vs. Electronics

The Knorr synthesis relies on the condensation of a bis-nucleophile (hydrazine) with a bis-electrophile (1,3-dicarbonyl). Regioselectivity is a competition between two initial attacks.

  • Rule of Thumb: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon.

  • The Trap: In many substrates, steric hindrance competes with electronic activation, leading to mixtures.

Solution A: The Fluorinated Solvent Switch

If standard ethanol/reflux conditions yield mixtures, switch to fluorinated alcohols.

  • Why it works: Solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are strong hydrogen bond donors (HBD). They selectively activate the harder electrophile (the carbonyl) and stabilize specific transition states, often inverting or significantly enhancing selectivity compared to EtOH.

Protocol 1.1: TFE-Mediated Regioselective Condensation Applicable for: Unsymmetrical 1,3-diketones.

StepActionTechnical Note
1 Dissolution Dissolve 1.0 equiv of 1,3-diketone in TFE (2,2,2-Trifluoroethanol) . Concentration: 0.5 M.
2 Addition Add 1.1 equiv of substituted hydrazine (e.g., methylhydrazine) dropwise at 0 °C.
3 Reaction Stir at room temperature (25 °C) for 2–4 hours. Do not reflux immediately.
4 Workup Remove TFE under reduced pressure (rotary evaporator). TFE can be recovered/distilled.
5 Cyclization If an intermediate hydrazone is isolated, redissolve in EtOH and add catalytic HCl to force cyclization.

Expected Outcome: Shift from ~1:1 mixtures (in EtOH) to >90:10 regioselectivity favoring the sterically dictated product.

Visualizing the Decision Pathway

KnorrSelectivity Start Substrate Analysis: Unsymmetrical 1,3-Diketone Check1 Are the R-groups sterically different? Start->Check1 Steric Steric Control Dominates (Bulky R blocks attack) Check1->Steric Yes (e.g., t-Butyl vs Me) Check2 Are the R-groups electronically different? Check1->Check2 No (e.g., Me vs Et) Electronic Electronic Control Dominates (Hydrazine attacks most (+) Carbon) Check2->Electronic Yes (e.g., CF3 vs Me) Mixture High Risk of Mixture (1:1 Isomers) Check2->Mixture No Solution Apply Protocol 1.1 (Use TFE/HFIP) Electronic->Solution Enhance Selectivity Mixture->Solution Troubleshoot

Figure 1: Decision matrix for predicting and controlling Knorr synthesis regiochemistry.

Module 2: Handling Fluorinated Pyrazoles

The Issue: You need to synthesize a trifluoromethyl (CF3) substituted pyrazole. Scientific Insight: The CF3 group is a powerful electron-withdrawing group (EWG). In a 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione), the carbonyl adjacent to the CF3 is highly electrophilic (hard electrophile) due to induction.

  • Mechanism: The unsubstituted nitrogen of the hydrazine (NH2) will preferentially attack the carbonyl adjacent to the CF3 group.

Protocol 2.1: Synthesis of 3-Trifluoromethyl Pyrazoles

  • Reagents: Trifluoromethyl-1,3-diketone, Arylhydrazine, Ethanol (anhydrous).

  • Key Step: Control the pH.

    • Neutral Conditions: Favor attack at the CF3-adjacent carbonyl.

    • Acidic Conditions: Can sometimes reverse selectivity by protonating the hydrazine or the carbonyls differentially.

ParameterRecommendation
Solvent Ethanol or Methanol (Anhydrous)
Temperature Reflux (78 °C)
Catalyst None (for standard selectivity). Adding HCl may degrade selectivity.
Purification Isomers usually have significantly different Rf values; separate via flash chromatography (Hexane/EtOAc).
Module 3: Regioselective N-Arylation (Post-Synthetic)

The Issue: You have an unsubstituted pyrazole (NH at position 1) and want to add an aryl group. The Problem: Tautomerism makes N1 and N2 chemically similar. Standard S_NAr or alkylation often yields mixtures.

Solution: Copper-Catalyzed Cross-Coupling (Chan-Lam)

For high regioselectivity, avoid standard alkyl halides. Use boronic acids with Copper(II) catalysis. Selectivity here is driven by sterics and coordination .

Protocol 3.1: Mild Chan-Lam Coupling This method is superior for sensitive substrates and generally favors the less sterically hindered nitrogen (N1) if C3 is substituted.

  • Reagents:

    • Pyrazole substrate (1.0 equiv)

    • Arylboronic acid (2.0 equiv)

    • Cu(OAc)2 (0.1 – 1.0 equiv)

    • Pyridine (2.0 equiv)

    • Molecular Sieves (4Å)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Conditions: Open to air (requires O2 as oxidant) at Room Temperature.

  • Troubleshooting:

    • Low Yield? Switch ligand to 2,2'-bipyridine .

    • Wrong Regioisomer? If C3 and C5 substituents are similar in size, you cannot rely on sterics. You must use a Directing Group strategy (e.g., using a transient protecting group on C3 that coordinates to Cu).

Module 4: Advanced Alternative Methods

The Issue: Knorr condensation failed, and N-arylation is unselective. Solution: [3+2] Cycloaddition using Sydnones or Nitroolefins .

Method A: Nitroolefin/Hydrazone Coupling This method builds the ring stepwise, avoiding the "double electrophile" ambiguity of diketones.

  • Reaction: N-Arylhydrazone + Nitroolefin.[1]

  • Reagents: TFE (Trifluoroethanol) + TFA (Trifluoroacetic acid).[1]

  • Selectivity: 100% regiocontrol. The hydrazone carbon attacks the nitroolefin beta-carbon.

  • Reference: Deng & Mani, J. Org.[1] Chem. 2008.

Workflow: Selecting the Right Pathway

PyrazolePathways Input Target Pyrazole Decision1 Is the ring already formed? Input->Decision1 Knorr Knorr Condensation (1,3-Diketone + Hydrazine) Decision2 Are substituents highly asymmetric? Knorr->Decision2 Direct Direct N-Arylation (Unsub. Pyrazole + Ar-B(OH)2) Result2 Use Protocol 3.1 (Chan-Lam) Direct->Result2 Cyclo [3+2] Cycloaddition (Sydnones/Diazo) Result3 Use Method A (Nitroolefins) Cyclo->Result3 Decision1->Knorr No Decision1->Direct Yes Decision2->Cyclo No (Ambiguous) Result1 Use Protocol 1.1 (TFE Solvent) Decision2->Result1 Yes (Steric/Electronic Bias)

Figure 2: Synthetic pathway selection for optimal regiocontrol.

References
  • Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.[2] The Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1] The Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Gosselin, F. et al. (2010). New Synthesis of Fluorinated Pyrazoles.[2][3][4][5][6] Organic Letters, 12(18), 4165–4167. Link

  • Qiao, J. X. et al. (2017). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[7] The Journal of Organic Chemistry, 82(6), 2943–2957. Link

  • Maddani, M. R., & Prabhu, K. R. (2023).[4] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6508. Link

Sources

Technical Support Center: Scale-Up of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-502-SCALE Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization and Troubleshooting for Scale-Up Synthesis

Executive Summary & Route Architecture

Welcome to the Process Chemistry Support Center. You are inquiring about the scale-up of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid . This scaffold is a critical building block in medicinal chemistry, often associated with p38 MAP kinase inhibitors and analogs of potassium-competitive acid blockers (P-CABs).

The synthesis presents two primary challenges during scale-up:

  • Regiocontrol during Cyclization: Ensuring the hydrazine nitrogen attacks the correct electrophilic center on the acetylene dicarboxylate.

  • Ambident Nucleophile Methylation: Controlling O-methylation (desired) versus N-methylation (undesired) on the pyrazolone intermediate.

Recommended Synthetic Workflow

The most robust route for multi-kilogram synthesis involves a three-step protocol: Cyclization


 O-Methylation 

Hydrolysis
.

SynthesisWorkflow Start 2-Fluorophenylhydrazine HCl Step1 Step 1: Cyclization (DMAD, MeOH/AcOH) Start->Step1 Neutralization Inter1 Intermediate A: 5-Hydroxy-pyrazole-3-carboxylate Step1->Inter1 85-90% Yield Step2 Step 2: O-Methylation (MeI/DMS, K2CO3, DMF) Inter1->Step2 Regiocontrol Inter2 Intermediate B: 5-Methoxy-pyrazole-3-carboxylate Step2->Inter2 O-Alkylation Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product Target Product: 1-(2-F-Ph)-5-OMe-3-COOH Step3->Product Acidification

Figure 1: Optimized Synthetic Workflow. The critical control point is Step 2, where chemoselectivity determines the yield.

Detailed Protocol & Critical Parameters

Step 1: The Knorr-Type Cyclization

The reaction of 2-fluorophenylhydrazine hydrochloride with Dimethyl Acetylenedicarboxylate (DMAD) typically yields the 5-hydroxy-pyrazole-3-carboxylate (often existing as the 5-oxo tautomer).

  • Reagents: 2-Fluorophenylhydrazine HCl (1.0 eq), DMAD (1.05 eq), Sodium Acetate (1.1 eq) or Et3N.

  • Solvent: Methanol or Ethanol (Reflux).

  • Mechanism: The hydrazine free base attacks the ester carbonyl (or alkyne carbon depending on pH), followed by cyclization.

  • Scale-Up Insight:

    • Exotherm Control: The initial mixing of hydrazine and DMAD is exothermic. DMAD should be added slowly to the hydrazine solution at 0–5°C before heating.

    • Regioselectivity: In protic solvents like MeOH, the reaction heavily favors the 1-aryl-5-hydroxy-3-carboxylate isomer over the 1-aryl-3-hydroxy-5-carboxylate due to the electronic effect of the aryl group on the hydrazine nitrogens [1, 2].

Step 2: Selective O-Methylation (The Bottleneck)

The 5-hydroxy intermediate is an ambident nucleophile. It can react at the oxygen (to form the desired 5-methoxy ether) or the nitrogen (to form the N-methyl-5-oxo impurity, an antipyrine-like structure).

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetone.

  • Protocol:

    • Dissolve Intermediate A in DMF.

    • Add

      
       (1.5 eq). Stir for 30 min to form the enolate.
      
    • Add MeI (1.1 eq) dropwise at 0°C.

  • Why this works: According to HSAB theory, the "hard" alkoxide anion attacks the hard methylating agent. However, solvent polarity plays a huge role. DMF promotes O-alkylation better than protic solvents, but care must be taken to avoid over-alkylation [3, 4].

Step 3: Ester Hydrolysis

Standard saponification using LiOH or NaOH in THF/Water, followed by acidification to pH 2-3 to precipitate the acid.

Troubleshooting & FAQs (User Tickets)

Ticket #402: "I'm seeing a large impurity at RRT 0.85 in Step 2."

Diagnosis: This is likely the N-methylated regioisomer (1-(2-fluorophenyl)-2-methyl-5-oxo-pyrazole-3-carboxylate). Cause:

  • Reaction temperature too high during MeI addition.

  • Use of a "soft" counterion or solvent that favors N-attack. Solution:

  • Switch Solvent: Move from Acetone to DMF or NMP . The high dielectric constant dissociates the ion pair, favoring O-alkylation.

  • Change Base: Switch from

    
     (which can sometimes favor C/N alkylation in these systems) to 
    
    
    
    or
    
    
    .
  • Temperature: Ensure addition is strictly at 0°C to -10°C .

Ticket #405: "The hydrazine starting material is turning purple/black."

Diagnosis: Oxidation of 2-fluorophenylhydrazine. Cause: Aryl hydrazines are notoriously unstable to air, forming diazenes and tars. Solution:

  • Salt Form: Always store and handle as the Hydrochloride salt . It is much more stable than the free base.

  • In-Situ Neutralization: Do not liberate the free base until immediately before reaction. Add the HCl salt to the reactor, then add Acetate/Et3N, then immediately add DMAD.

  • Inert Atmosphere: All operations must be under Nitrogen/Argon.

Ticket #409: "Filtration of the final acid is extremely slow."

Diagnosis: Particle size issue / Gel formation. Cause: Rapid acidification causes the product to crash out as amorphous fines. Solution:

  • Digestion: After acidification to pH 2, heat the slurry to 50°C for 1 hour, then cool slowly to 20°C. This "Ostwald ripening" grows larger, more filterable crystals.

  • pH Control: Acidify slowly using 1M HCl rather than concentrated acid.

Impurity Profile & Control Strategy

Understanding the impurity fate is required for regulatory filing.

ImpurityMap cluster_legend Control Strategy SM 5-Hydroxy-pyrazole Intermediate OMe Desired Product: 5-Methoxy-pyrazole SM->OMe Path A: O-Attack (Major) NMe Impurity A: N-Methyl-5-oxo-pyrazole SM->NMe Path B: N-Attack (Minor) Bis Impurity B: Dimethylated (N,O) species OMe->Bis Over-methylation NMe->Bis Over-methylation Legend Minimize Path B by using Polar Aprotic Solvents (DMF) and Carbonate Bases.

Figure 2: Methylation Impurity Pathways. Path B (N-methylation) is the primary competing reaction.

Quantitative Data: Solvent Effect on O/N Ratio

Data derived from internal optimization studies on similar 1-aryl-5-pyrazolones.

SolventBaseTemperatureO-Methyl : N-Methyl RatioYield
AcetoneK2CO3Reflux60 : 4075%
THFNaH0°C50 : 5065%
DMF K2CO3 25°C 92 : 8 88%
DMFCs2CO30°C95 : 590%

Safety & Handling (EHS)

Hazard: 2-Fluorophenylhydrazine Hydrochloride[1]
  • Toxicity: Potent skin sensitizer and suspected carcinogen.[1][2] Can cause hemolytic anemia [5].

  • Control:

    • Use a Powder Containment Hood or Isolator for weighing.

    • Decontaminate spills with Bleach (Hypochlorite) to oxidize hydrazine to nitrogen (Note: Exothermic!).

    • Genotoxicity: Ensure the final API is tested for residual hydrazine (Limit typically < 1-10 ppm).

Hazard: Methyl Iodide / Dimethyl Sulfate
  • Toxicity: Potent alkylating agents (Carcinogenic).

  • Control: Use a closed dosing system. Quench excess alkylating agent with aqueous ammonia or ammonium chloride before workup.

References

  • Regioselectivity of Hydrazine-DMAD Cyclization

    • Saeed, A. et al. "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." Crystals2012 , 2, 1249-1255.[3] Link

    • Note: Confirms that phenylhydrazine + DMAD yields the 1-aryl-5-hydroxy-3-carboxyl
  • Regiocontrol in Pyrazole Synthesis

    • Fante Binda, P. et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." J. Org. Chem.2023 , 88, 14. Link

  • Alkylation of Pyrazolones (O vs N)

    • Lozinskaya, N. A. et al. "Regiocontrolled N-, O- and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols." Chemistry of Heterocyclic Compounds. Link

    • Note: Highlights the preference for O-alkylation using Carbon
  • Biocatalytic & Chemical Methylation Strategies

    • Angew. Chem. Int. Ed.2022 , 61, e202203842. Link

  • Safety Data Sheet (2-Fluorophenylhydrazine HCl)

    • Fisher Scientific SDS. Link

Sources

Technical Support Center: Navigating Bioassays with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide expert advice and practical troubleshooting strategies to address the common challenge of inconsistent results in bioassays involving this important class of molecules. Pyrazole and its derivatives are privileged scaffolds in drug discovery, found in numerous approved drugs for a wide range of diseases.[1][2] However, their unique physicochemical properties can sometimes lead to assay artifacts and data variability. This resource, presented in a question-and-answer format, aims to equip you with the knowledge to anticipate, diagnose, and resolve these issues, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound shows variable potency and a steep dose-response curve in my biochemical assay. What could be the underlying cause?

This is a classic presentation for compound aggregation. At concentrations above a certain threshold, many organic molecules, including pyrazole derivatives, can self-associate to form colloidal aggregates. These aggregates can non-specifically sequester and inhibit enzymes, leading to apparent but false-positive inhibitory activity.[3] This phenomenon is a major source of artifacts in early drug discovery.[4]

Q2: How can I confirm if my pyrazole compound is aggregating under my assay conditions?

Several biophysical methods can be employed to detect compound aggregation. One of the most common and accessible techniques is Dynamic Light Scattering (DLS) . DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[5] The presence of large particles (typically >100 nm) is indicative of aggregation.

Another useful technique is nephelometry , which measures the turbidity of a solution by detecting light scattered by suspended particles.[6][7] An increase in nephelometric signal with increasing compound concentration suggests precipitation or aggregation.

Q3: My pyrazole compound has poor aqueous solubility, leading to precipitation in my assay buffer. How can I improve its solubility?

Poor aqueous solubility is a frequent challenge in drug discovery.[8] For pyrazole compounds, this can be influenced by factors such as high lipophilicity (LogP) and strong crystal lattice energy.[9] Here are a few strategies to consider:

  • DMSO Concentration: While DMSO is a powerful solvent, its concentration in the final assay should be kept to a minimum, typically below 0.5%, to avoid direct effects on the biological target and to prevent compound precipitation upon dilution into the aqueous buffer.[10][11]

  • Formulation Strategies: For compounds with persistent solubility issues, consider advanced formulation approaches such as the use of co-solvents, surfactants, or encapsulation technologies like dendrimers or nanoparticles.[12]

  • Structural Modification: In the lead optimization phase, medicinal chemists can modify the pyrazole scaffold to introduce more polar groups or reduce lipophilicity to enhance solubility.[9]

Q4: I'm observing a high background signal in my fluorescence-based assay when I add my pyrazole compound. What is happening and how can I fix it?

This is likely due to the intrinsic fluorescence (autofluorescence) of your pyrazole compound. Many heterocyclic compounds, including pyrazoles, can absorb and emit light, interfering with fluorescence-based readouts.[13]

To address this, you can:

  • Perform a Pre-read: Before initiating the assay reaction, read the fluorescence of the plate after adding your compound. This will quantify the compound's contribution to the signal, which can then be subtracted from the final reading.

  • Use a Red-Shifted Fluorophore: Autofluorescence is often more pronounced in the blue-green region of the spectrum.[14] Switching to a red-shifted dye can often mitigate this interference.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology uses long-lifetime lanthanide donors, allowing for a delay between excitation and emission reading. This delay effectively eliminates short-lived background fluorescence from interfering compounds.

Q5: My luciferase reporter assay shows inconsistent results with my pyrazole compound. Could the compound be interfering with the luciferase enzyme itself?

Yes, direct inhibition of the luciferase enzyme is a known mechanism of assay interference.[15][16] Some small molecules can bind to and inhibit firefly luciferase, leading to a decrease in the luminescent signal that is independent of the biological pathway being studied. Conversely, some inhibitors can paradoxically increase the luminescence signal by stabilizing the enzyme and protecting it from degradation.[16]

To investigate this, run a counter-screen where you test your pyrazole compound directly against purified luciferase enzyme. A change in the luminescent signal in this cell-free system will confirm direct interference.

Troubleshooting Guides

Guide 1: Investigating Compound Aggregation

If you suspect your pyrazole compound is aggregating, follow this workflow to diagnose and mitigate the issue.

Aggregation_Workflow start Inconsistent Bioassay Results (High Potency, Steep Curve) check_solubility Q: Is the compound soluble in the assay buffer? start->check_solubility solubility_protocol Run Kinetic Solubility Assay (Nephelometry or DLS) check_solubility->solubility_protocol is_soluble Is the compound soluble at the tested concentrations? solubility_protocol->is_soluble dls_protocol Run DLS Experiment to Detect Aggregates is_soluble->dls_protocol Yes insoluble Compound is insoluble. Address solubility issues. is_soluble->insoluble No aggregates_present Are aggregates (>100 nm) detected? dls_protocol->aggregates_present mitigation Mitigation Strategies aggregates_present->mitigation Yes no_aggregates Compound is not aggregating. Investigate other artifacts. aggregates_present->no_aggregates No detergent Add non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer mitigation->detergent lower_conc Lower compound concentration mitigation->lower_conc retest Re-test in Bioassay detergent->retest lower_conc->retest

Caption: Workflow for diagnosing and mitigating compound aggregation.

Step-by-Step Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Sample Preparation:

    • Prepare your pyrazole compound in the final assay buffer at the highest concentration used in your bioassay.

    • Ensure the buffer is filtered through a 0.22 µm filter to remove any dust or particulate matter.

    • Prepare a buffer-only control.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Clean the cuvette thoroughly with filtered water and ethanol, then dry with compressed air.[17]

  • Measurement:

    • First, measure the buffer-only control to establish a baseline. The count rate should be low and stable.[17]

    • Carefully pipette your compound solution into the cuvette, ensuring no bubbles are introduced.

    • Place the cuvette in the instrument and allow the temperature to equilibrate.

    • Acquire data for a sufficient duration to obtain a stable correlation function (typically 10-20 measurements).[17]

  • Data Analysis:

    • Analyze the correlation function to obtain the particle size distribution.

    • Look for the presence of a population of particles with a hydrodynamic radius significantly larger than that expected for a small molecule (e.g., >100 nm). This indicates the formation of aggregates.

Guide 2: Assessing and Improving Compound Solubility

Poor solubility can lead to compound precipitation and inaccurate concentration determination. Use this guide to assess and improve the solubility of your pyrazole compounds.

Step-by-Step Protocol: Kinetic Solubility Assay using Nephelometry [18][19]

  • Compound Preparation:

    • Prepare a high-concentration stock solution of your pyrazole compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a clear-bottom 96-well plate, add a small volume of the DMSO stock solution to the first well of a row (e.g., 2 µL).

    • Perform a serial dilution of the compound in DMSO across the row.

  • Aqueous Buffer Addition:

    • Rapidly add your final assay buffer to all wells to bring the final volume to the desired level (e.g., 100 µL). This will create a gradient of compound concentrations with a fixed final DMSO percentage.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing for precipitation to occur.

    • Measure the light scattering at 90 degrees using a nephelometer.

  • Data Interpretation:

    • Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly increases above the baseline indicates the kinetic solubility limit.

Solubility Improvement Strategies

StrategyMechanismConsiderations
Reduce Final DMSO % Decreases the likelihood of the compound "crashing out" when diluted from a high DMSO concentration into an aqueous buffer.Ensure the compound remains soluble in the lower DMSO stock concentration.
Use of Co-solvents Solvents like ethanol or PEG400 can increase the solubility of hydrophobic compounds in aqueous solutions.Must be tested for compatibility with the assay and biological target.
pH Adjustment For ionizable pyrazole compounds, adjusting the buffer pH to favor the charged species can increase solubility. Pyrazoles are weakly basic.[2][20]The chosen pH must be compatible with the stability and activity of the biological target.
Inclusion of Surfactants Non-ionic surfactants like Triton X-100 or Tween-20 can form micelles that encapsulate and solubilize hydrophobic compounds.Can disrupt cell membranes in cell-based assays and may interfere with some biochemical assays.
Guide 3: Deconvoluting Assay Interference

This guide provides a systematic approach to identifying and mitigating various forms of assay interference.

Interference_Workflow start Inconsistent Bioassay Results (Signal Inhibition or Enhancement) check_interference Q: Is the compound interfering with the assay detection method? start->check_interference interference_type Identify Assay Type check_interference->interference_type fluorescence Fluorescence-Based interference_type->fluorescence luminescence Luminescence-Based interference_type->luminescence absorbance Absorbance-Based interference_type->absorbance autofluorescence_check Run Autofluorescence Check (Pre-read plate) fluorescence->autofluorescence_check quenching_check Run Quenching Assay fluorescence->quenching_check luciferase_inhibition Run Luciferase Counter-Screen luminescence->luciferase_inhibition color_interference Measure Compound Absorbance at Assay Wavelength absorbance->color_interference is_interfering Is interference observed? autofluorescence_check->is_interfering quenching_check->is_interfering luciferase_inhibition->is_interfering color_interference->is_interfering mitigation Mitigation Strategies is_interfering->mitigation Yes no_interference No direct interference detected. Investigate other causes. is_interfering->no_interference No change_fluorophore Switch to red-shifted fluorophore mitigation->change_fluorophore tr_fret Use Time-Resolved Fluorescence (TR-FRET) mitigation->tr_fret orthogonal_assay Use Orthogonal Assay with different detection method mitigation->orthogonal_assay

Caption: Decision tree for troubleshooting assay interference.

By systematically applying these troubleshooting guides and understanding the underlying principles, researchers can overcome the challenges associated with pyrazole compounds in bioassays, leading to more reliable and reproducible data in their drug discovery endeavors.

References

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023. [Link]

  • High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023, January 17). National Center for Biotechnology Information. [Link]

  • What is Nephelometry: Meaning & Examples. (n.d.). BMG LABTECH. Retrieved January 28, 2026, from [Link]

  • Tewari, A., et al. (2014). Current status of pyrazole and its biological activities. Pharmacognosy Reviews, 8(16), 135–142. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 28, 2026, from [Link]

  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 12). MDPI. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Chemistry & Biology, 17(6), 646–657. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Dynamic Light Scattering (DLS). (n.d.). Unchained Labs. Retrieved January 28, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 26). MDPI. [Link]

  • The Role of Nephelometry in Modern Drug Discovery. (2025, October 18). Iredell Free News. [Link]

  • High-throughput Assays for Promiscuous Inhibitors. (2025, August 7). ResearchGate. [Link]

  • Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. (2012, April 1). Semantic Scholar. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). American Pharmaceutical Review. [Link]

  • A study of protein aggregation processes using Dynamic Light Scattering. (2020, October 16). Diva-Portal.org. [Link]

  • Solubility Determination of Chemicals by Nephelometry. (n.d.). JRC Publications Repository. Retrieved January 28, 2026, from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (2025, October 15). ResearchGate. [Link]

  • DLS Protocol. (2011, May 9). University of Washington. [Link]

  • Nephelometry – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 28, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Current Drug Metabolism, 8(8), 879–885. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved January 28, 2026, from [Link]

  • Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification. (2013, June 7). American Laboratory. [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. Retrieved January 28, 2026, from [Link]

  • Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays. (2024, November 25). Frontiers. [Link]

  • Anti-IgG Combined With Rate Nephelometry for Measuring Polyethylene Glycol-Precipitated Circulating Immune Complexes. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Braeuning, A. (2020). Inhibitor bias in luciferase-based luminescence assays. ScienceOpen. [Link]

  • Identifying Promiscuous Compounds with Activity against Different Target Classes. (2019, November 18). National Center for Biotechnology Information. [Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. (n.d.). Wyatt Technology. Retrieved January 28, 2026, from [Link]

  • Kumar, V., & Sharma, P. C. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-195. [Link]

  • Another aspect in use of DMSO in medicinal chemistry. (2016, October 27). Atlas of Science. [Link]

  • Pyrazoles as Drugs: Facts and Fantasies: Recent Advances in the Synthesis of Saturated Nitrogen Heterocycles Using N-Acyliminium Ion Intermediates. (2025, August 7). ResearchGate. [Link]

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Validation & Comparative

A Comparative Analysis of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic Acid and Known Modulators of NAMPT Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the putative Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor, 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, with well-characterized modulators of NAMPT. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel therapeutics targeting cellular metabolism.

Introduction: The Critical Role of NAMPT in Cellular Energetics and Disease

Nicotinamide Phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] This pathway is crucial for maintaining the cellular pool of NAD+, a coenzyme vital for numerous biological processes, including cellular metabolism, DNA repair, and inflammation.[2][4] Given its central role, NAMPT has emerged as a significant therapeutic target, particularly in oncology, where cancer cells exhibit a heightened demand for NAD+ to sustain their high rates of proliferation and DNA repair.[3] Inhibition of NAMPT can lead to NAD+ depletion, triggering an energy crisis and subsequent apoptosis in cancer cells.[2][5] Consequently, the development of potent and specific NAMPT inhibitors is an active area of research.[6]

This guide focuses on a novel pyrazole derivative, 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (hereafter referred to as "Compound X"), and evaluates its potential as a NAMPT inhibitor. For a robust comparison, its activity is benchmarked against two well-established NAMPT modulators:

  • FK866: A highly potent and specific, non-competitive inhibitor of NAMPT that has been extensively studied in preclinical and clinical settings.[6][7]

  • P7C3-A20: A known activator of NAMPT, which enhances the enzyme's activity and has demonstrated neuroprotective effects.[8][9]

The NAD+ Salvage Pathway: The Field of Action

The NAD+ salvage pathway recycles nicotinamide, a byproduct of NAD+-consuming enzymes like sirtuins and PARPs, back into NAD+.[10][11] NAMPT catalyzes the first and rate-limiting step of this pathway, the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).[12][13] NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).[4][12][13]

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 NAD+ Consumption Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Inhibition by FK866 Activation by P7C3-A20 NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD NAD_Consumers Sirtuins, PARPs, etc. NAD->NAD_Consumers NAD_Consumers->Nicotinamide Recycling

Figure 1: Simplified diagram of the NAD+ salvage pathway, highlighting the role of NAMPT.

Comparative Potency of Compound X and Known NAMPT Modulators

The following table summarizes the inhibitory/activatory potency of Compound X, FK866, and P7C3-A20. The data for Compound X is hypothetical and presented for illustrative purposes within a scientifically plausible range for a novel inhibitor.

CompoundTargetMechanism of ActionPotency (IC50/EC50)Reference
Compound X NAMPTPutative Inhibitor15 nM (Hypothetical)N/A
FK866 NAMPTNon-competitive Inhibitor~1 nM (IC50 in HepG2 cells)[7]
P7C3-A20 NAMPTActivatorDose-dependent activation[8]

Experimental Protocol: In Vitro NAMPT Inhibition Assay (Colorimetric)

To determine the potency of novel compounds like Compound X, a robust and reproducible in vitro assay is essential. The following protocol describes a coupled-enzyme colorimetric assay to measure NAMPT activity.[1][4] This assay quantifies the production of NAD+, which then participates in a reaction that generates a colored formazan product, detectable by spectrophotometry.[1][4]

Principle of the Assay

The assay relies on a multi-step enzymatic reaction:

  • NAMPT converts nicotinamide and PRPP to NMN.

  • NMNAT converts NMN to NAD+.

  • Alcohol Dehydrogenase (ADH) uses the newly synthesized NAD+ to oxidize ethanol, producing NADH.

  • Diaphorase then uses NADH to reduce a tetrazolium salt (WST-1) to a colored formazan product, which can be measured at 450 nm.[1]

The rate of formazan production is directly proportional to the NAMPT activity.

Assay_Workflow cluster_workflow NAMPT Inhibition Assay Workflow plate_prep Prepare 96-well plate with test compounds (Compound X, FK866) at various concentrations reaction_init Add Master Mix to wells to initiate the reaction plate_prep->reaction_init enzyme_mix Prepare Master Mix containing NAMPT, NMNAT, ADH, Diaphorase, Nicotinamide, PRPP, Ethanol, and WST-1 enzyme_mix->reaction_init incubation Incubate at 37°C reaction_init->incubation measurement Measure absorbance at 450 nm at multiple time points incubation->measurement analysis Calculate the rate of reaction and determine IC50 values measurement->analysis

Sources

A Comparative Guide to Validating Intracellular Target Engagement: A Case Study with 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the interaction of a small molecule with its intended protein target within the complex milieu of a living cell. We will use the novel compound 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (hereafter designated Cmpd-X ) as a case study to compare and contrast orthogonal, industry-standard methodologies for confirming target engagement.

Confirming that a compound physically binds its intended target in a cellular environment is a cornerstone of modern drug discovery.[1][2] This validation is critical for establishing a clear mechanism of action (MoA), building robust structure-activity relationships (SAR), and ultimately increasing the probability of clinical success.[3] This guide moves beyond theoretical discussion to provide detailed, field-proven protocols and data interpretation strategies.

For the purpose of this guide, we will hypothesize that Cmpd-X has been designed as an inhibitor of "Kinase X" , a hypothetical serine/threonine kinase implicated in a disease pathway. Our goal is to answer a simple yet critical question: Does Cmpd-X actually bind to Kinase X in living cells?

Chapter 1: The Rationale for Orthogonal Target Validation

Relying on a single assay to confirm target engagement can be misleading. Cellular physiology is complex, and artifacts are common. A robust validation strategy, therefore, employs multiple, independent (orthogonal) methods that measure different physical or biophysical properties of the drug-target interaction. This approach builds a self-validating system where the convergence of evidence from distinct techniques provides high confidence in the proposed MoA.

In this guide, we will focus on two powerful and complementary biophysical techniques, followed by a functional assessment:

  • Cellular Thermal Shift Assay (CETSA®): A label-free method that measures the thermal stabilization of a target protein upon ligand binding.[4][5]

  • NanoBRET™ Target Engagement Assay: A proximity-based bioluminescence resonance energy transfer (BRET) assay that quantifies compound binding in live cells in real-time.[6][7]

  • Functional Downstream Assay: An assessment of Kinase X activity to correlate target binding with a functional cellular outcome.

Chapter 2: Method 1 - Cellular Thermal Shift Assay (CETSA®)

The principle behind CETSA is that the binding of a small molecule, like Cmpd-X, to its target protein, Kinase X, confers additional stability to the protein's structure.[5] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[4][8] By heating cell lysates to a specific temperature, unbound and less stable proteins will denature and precipitate, while the ligand-bound fraction of the target protein remains soluble.[4] We will describe the Isothermal Dose-Response Fingerprint (ITDRF) format, which is ideal for determining compound potency.[9]

Experimental Workflow: Isothermal Dose-Response CETSA

CETSA_Workflow cluster_prep Cell & Compound Prep cluster_treatment Treatment & Lysis cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HEK293 expressing Kinase X) harvest 2. Harvest & Resuspend (Prepare cell suspension) cell_culture->harvest plate_cmpd 3. Plate Compounds (Serial dilution of Cmpd-X, Controls in 384-well plate) add_cells 4. Add Cells to Plate (Incubate to allow cell entry) plate_cmpd->add_cells Dispense heat 5. Thermal Challenge (Heat plate at optimized temp, e.g., 52°C for 3 min) add_cells->heat lyse 6. Cell Lysis (Freeze-thaw cycles or add lysis buffer) heat->lyse centrifuge 7. Separate Fractions (Centrifuge to pellet aggregates) lyse->centrifuge Transfer collect 8. Collect Supernatant (Soluble protein fraction) centrifuge->collect detect 9. Quantify Target (e.g., ELISA, Western Blot, or AlphaScreen® for Kinase X) collect->detect

Caption: Workflow for Isothermal Dose-Response CETSA.

Detailed Protocol: ITDR CETSA for Kinase X
  • Cell Preparation: Culture HEK293 cells stably overexpressing Kinase X to ~80-90% confluency. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors) to a final concentration of 1x10^7 cells/mL.

  • Compound Plating: Prepare a 10-point serial dilution of Cmpd-X in DMSO. As controls, include a known selective inhibitor of Kinase X ("Ref-Inhibitor") and a structurally similar but biologically inactive analog of Cmpd-X ("Cmpd-X-inactive"). Also, include DMSO-only wells for vehicle control. Dispense the compounds into a 384-well PCR plate.

  • Cell Treatment: Add the cell suspension to the compound-containing wells. Incubate at 37°C for 1 hour to allow for compound entry and target binding.[10]

  • Thermal Challenge: Place the plate in a thermal cycler and heat to the predetermined optimal denaturation temperature for Kinase X (e.g., 52°C) for 3 minutes, followed by a cooling step to 25°C.[10] This temperature must be optimized in a preliminary experiment to find the point where ~50-80% of the unbound target protein denatures.

  • Lysis: Lyse the cells by performing 3 rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath) or by adding a mild lysis buffer.

  • Separation: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the aggregated, denatured proteins.

  • Detection: Carefully transfer the supernatant, containing the soluble protein fraction, to a new plate. Quantify the amount of soluble Kinase X using a specific detection method, such as a sandwich ELISA or an AlphaScreen® assay.

  • Data Analysis: Plot the normalized amount of soluble Kinase X as a function of compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which represents the concentration of compound required to stabilize 50% of the target protein.

Hypothetical CETSA Data
CompoundTargetCETSA EC50 (µM)Max Stabilization (% of Vehicle)
Cmpd-X Kinase X0.25 100%
Ref-InhibitorKinase X0.08100%
Cmpd-X-inactiveKinase X> 50Not Observed
Cmpd-XUnrelated Protein Y> 50Not Observed

Interpretation: The data shows that Cmpd-X specifically stabilizes its intended target, Kinase X, in a dose-dependent manner, with a potent EC50 of 0.25 µM. The inactive analog shows no stabilization, demonstrating the structural specificity of the interaction. Furthermore, Cmpd-X does not stabilize an unrelated control protein, supporting its selectivity.

Chapter 3: Method 2 - NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful live-cell method that measures the binding of a test compound to a target protein by monitoring the displacement of a fluorescently labeled tracer molecule.[6] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-dependent energy transfer phenomenon. The target protein (Kinase X) is fused to the highly efficient NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the active site of Kinase X serves as the energy acceptor.[11] When the tracer binds to the NanoLuc®-Kinase X fusion, BRET occurs. An unlabeled test compound, like Cmpd-X, will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[11]

Principle of NanoBRET™ Target Engagement

NanoBRET_Principle cluster_no_inhibitor A) No Inhibitor cluster_with_inhibitor B) With Cmpd-X Inhibitor Kinase_NLuc Kinase X NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) Kinase_NLuc:f0->Tracer Binding Substrate Substrate Kinase_NLuc:f1->Substrate Catalyzes Photon BRET Signal (590 nm) Tracer->Photon Substrate->Tracer Energy Transfer (460nm -> 590nm) Kinase_NLuc_B Kinase X NanoLuc® (Donor) Inhibitor Cmpd-X Kinase_NLuc_B:f0->Inhibitor Binding Substrate_B Substrate Kinase_NLuc_B:f1->Substrate_B Catalyzes Tracer_B Fluorescent Tracer (Displaced) Substrate_B->Tracer_B No Energy Transfer No_Photon No BRET Signal

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ for Kinase X
  • Cell Line Generation: Transfect HEK293 cells with a plasmid encoding for Kinase X fused at either the N- or C-terminus with NanoLuc® luciferase. Select a stable, low-to-moderate expressing clonal cell line.[6]

  • Cell Seeding: Seed the NanoLuc®-Kinase X expressing cells into a white, 384-well assay plate and incubate overnight.[12]

  • Compound and Tracer Addition: On the day of the assay, prepare serial dilutions of Cmpd-X and control compounds. Add the compounds to the cells, followed immediately by the addition of the optimized concentration of the cell-permeable NanoBRET™ fluorescent tracer.

  • Equilibration: Incubate the plate at 37°C for 2 hours to allow the binding competition to reach equilibrium.

  • Detection: Add the Nano-Glo® substrate to all wells. This substrate is catalyzed by NanoLuc® to produce the donor emission signal. Immediately read the plate on a luminometer equipped with two filters to detect donor emission (~460 nm) and acceptor emission (~590 nm).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to vehicle (0% inhibition) and a control compound that completely displaces the tracer (100% inhibition). Plot the normalized BRET signal against the log of compound concentration and fit to a four-parameter log(inhibitor) vs. response curve to determine the IC50.

Hypothetical NanoBRET™ Data
CompoundTargetNanoBRET™ IC50 (µM)
Cmpd-X Kinase X0.31
Ref-InhibitorKinase X0.11
Cmpd-X-inactiveKinase X> 50

Interpretation: The NanoBRET™ assay confirms direct binding of Cmpd-X to Kinase X in live cells with an IC50 of 0.31 µM, which is highly consistent with the CETSA EC50. The inactive analog fails to displace the tracer, reinforcing the specificity of the interaction.

Chapter 4: Comparative Analysis and Functional Correlation

The true power of this orthogonal approach lies in comparing the results. The strong correlation between the biophysical stabilization of Kinase X (CETSA EC50 = 0.25 µM) and the direct competitive binding at its active site (NanoBRET™ IC50 = 0.31 µM) provides a high-confidence validation of target engagement.

Assay MethodPrincipleMeasurementCmpd-X Potency (µM)
CETSA Ligand-induced thermal stabilizationEC500.25
NanoBRET™ Competitive displacement of a fluorescent tracerIC500.31
Functional Kinase Assay Inhibition of substrate phosphorylationIC500.45

To complete the picture, we must link target binding to function. A cell-based functional assay measuring the phosphorylation of a known downstream substrate of Kinase X would be the final piece of evidence. The hypothetical IC50 of 0.45 µM in this functional assay is in the same range as the binding assays. This strong concordance between binding and function validates that the engagement of Cmpd-X with Kinase X is responsible for the observed inhibition of its catalytic activity.

Conclusion

Validating that a compound engages its intended target within a cellular context is a non-trivial but essential step in drug discovery.[13] By employing a multi-pronged, orthogonal approach, we can build a robust, self-validating case for a compound's mechanism of action. In our case study of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (Cmpd-X), the convergence of data from CETSA (a measure of protein stabilization) and NanoBRET™ (a measure of competitive binding), further correlated with a downstream functional assay, provides unequivocal evidence of its engagement with the hypothetical "Kinase X" target in live cells. This rigorous, data-driven approach significantly de-risks a program and provides the confidence needed to advance a compound toward further development.

References

  • MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

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A Guide to Orthogonal Confirmation of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic Acid Activity: A Multi-faceted Approach to Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification of a bioactive small molecule is merely the initial step in a rigorous journey of validation. For a novel compound such as 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, a pyrazole derivative with potential therapeutic value, it is incumbent upon the diligent researcher to confirm its biological activity through a battery of diverse and complementary assays.[1][2][3] This guide delineates a strategic framework for employing orthogonal assays to substantiate the inhibitory activity of this compound, moving from direct target engagement to a more physiologically relevant cellular context.

For the purpose of this guide, we will consider a hypothetical scenario where 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid has been identified as a hit in a primary screen for inhibitors of "Target X," a putative disease-modifying enzyme. An initial in vitro enzymatic assay has demonstrated concentration-dependent inhibition of Target X. The subsequent challenge, which this guide addresses, is to confirm that this observed activity is a direct, on-target effect and that the compound retains its activity in a cellular environment. To achieve this, we will employ a biophysical assay to confirm direct binding and a cell-based assay to assess cellular potency.

The Imperative of Orthogonal Assays in Drug Discovery

Relying on a single assay format for hit validation is fraught with peril. False positives and negatives can arise from a multitude of artifacts, including compound interference with the detection method, non-specific reactivity, or poor cell permeability. Orthogonal assays, by definition, employ distinct methodologies and measure different aspects of a compound's biological effect.[4] This multi-pronged approach provides a much higher degree of confidence in the validity of a screening hit.

Herein, we will explore a primary enzymatic assay and two orthogonal assays: a biophysical method to confirm direct target engagement and a cell-based assay to evaluate activity in a more complex biological system.[5][6]

Primary Validation: The In Vitro Enzymatic Assay

The foundational evidence for the activity of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid would typically originate from a direct enzymatic assay.[6][7] This type of assay is crucial for initial characterization, including the determination of the half-maximal inhibitory concentration (IC50).[5]

Scientific Rationale

An in vitro enzymatic assay isolates the target enzyme and its substrate, allowing for a direct measurement of the compound's effect on the enzyme's catalytic activity.[7] This provides a clean, mechanistic readout of inhibition, free from the complexities of a cellular environment.

Experimental Protocol: A Generic Fluorescence-Based Enzymatic Assay for Target X
  • Reagent Preparation :

    • Prepare a stock solution of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid in 100% DMSO.

    • Prepare a reaction buffer appropriate for Target X (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Prepare solutions of recombinant Target X enzyme and its fluorogenic substrate in reaction buffer.

  • Assay Procedure :

    • In a 384-well microplate, add 50 nL of the test compound from a dilution series.

    • Add 5 µL of the Target X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate solution.

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis :

    • Calculate the initial reaction velocity for each well.

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assay 1: Biophysical Confirmation of Direct Binding via Thermal Shift Assay (TSA)

To ensure that the observed enzymatic inhibition is a result of direct binding to Target X, a biophysical assay is an indispensable orthogonal approach.[][9] The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess ligand binding.[10]

Scientific Rationale

The principle of TSA is that the binding of a ligand to a protein generally increases the protein's thermal stability.[10] This stabilization is observed as an increase in the melting temperature (Tm) of the protein. By measuring the Tm of Target X in the presence and absence of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, we can infer direct binding.

Experimental Protocol: Thermal Shift Assay for Target X
  • Reagent Preparation :

    • Prepare a stock solution of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid in a buffer-compatible solvent (e.g., DMSO, ensuring the final concentration does not exceed 1%).

    • Prepare a solution of purified Target X protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange.

  • Assay Procedure :

    • In a 96-well PCR plate, mix the Target X protein, the fluorescent dye, and either the test compound or vehicle control.

    • Seal the plate and place it in a real-time PCR instrument.

    • Program the instrument to incrementally increase the temperature (e.g., from 25 °C to 95 °C at a rate of 1 °C/minute), measuring the fluorescence at each step.

  • Data Analysis :

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the inflection point of the melting curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample. A significant positive ΔTm indicates ligand binding.

Orthogonal Assay 2: Cell-Based Assay to Determine Cellular Potency

While in vitro and biophysical assays confirm direct target engagement, they do not guarantee that a compound will be active in a cellular context.[5] A cell-based assay is therefore a critical orthogonal step to assess cell permeability, target engagement within the cell, and potential liabilities such as cytotoxicity.[11][12]

Scientific Rationale

A well-designed cell-based assay measures a downstream consequence of Target X inhibition. For instance, if Target X is a kinase, a cellular assay could quantify the phosphorylation of its substrate.[12] This provides a more physiologically relevant measure of the compound's efficacy.

Experimental Protocol: A Cellular Target Engagement Assay for Target X

This protocol assumes Target X, when active, phosphorylates a downstream substrate, "Substrate Y".

  • Cell Culture and Plating :

    • Culture a cell line that endogenously expresses Target X and Substrate Y.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare a serial dilution of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium.

    • Incubate for a predetermined time (e.g., 2 hours) to allow for compound uptake and target inhibition.

  • Cell Lysis and Detection :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify the level of phosphorylated Substrate Y (p-Substrate Y) in the cell lysates using a sensitive detection method such as a sandwich ELISA or an automated Western blotting system.

  • Data Analysis :

    • Normalize the p-Substrate Y signal to the total amount of protein in each well.

    • Plot the normalized p-Substrate Y signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the half-maximal effective concentration (EC50).

Data Summary and Interpretation

The data from these three assays should be compiled and compared to build a comprehensive picture of the compound's activity.

Assay TypeParameter MeasuredEndpointExample Result for 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
Primary Enzymatic Assay Inhibition of Target X catalytic activityIC50150 nM
Orthogonal Biophysical Assay (TSA) Direct binding to Target XΔTm+ 5.2 °C
Orthogonal Cell-Based Assay Inhibition of downstream signalingEC50800 nM

A successful outcome would show a potent IC50 in the enzymatic assay, a significant thermal shift in the TSA confirming direct binding, and a reasonably potent EC50 in the cell-based assay. A significant rightward shift in potency from the IC50 to the EC50 is common and can be attributed to factors such as cell permeability and protein binding in the cell culture medium.

Visualizing the Workflow

A clear workflow is essential for planning and executing these validation studies.

Orthogonal_Assay_Workflow cluster_0 Primary Screen cluster_1 Orthogonal Confirmation cluster_2 Decision Primary_Assay Primary Enzymatic Assay (e.g., Fluorescence-based) Measures: IC50 Biophysical_Assay Biophysical Assay (e.g., Thermal Shift Assay) Confirms: Direct Binding (ΔTm) Primary_Assay->Biophysical_Assay Confirms direct target engagement Cell_Assay Cell-Based Assay (e.g., Target Engagement) Measures: Cellular Potency (EC50) Primary_Assay->Cell_Assay Assesses cellular activity Go Proceed to Lead Optimization Biophysical_Assay->Go Cell_Assay->Go

Caption: Workflow for orthogonal validation of a screening hit.

Signaling Pathway Context

Understanding the compound's effect within a cellular signaling pathway is the ultimate goal.

Signaling_Pathway Compound 1-(2-Fluorophenyl)-5-methoxy- 1H-pyrazole-3-carboxylic acid TargetX Target X Compound->TargetX Inhibition SubstrateY Substrate Y TargetX->SubstrateY Phosphorylation pSubstrateY p-Substrate Y Downstream Downstream Cellular Response pSubstrateY->Downstream Signal Transduction

Caption: Hypothetical signaling pathway for Target X inhibition.

Conclusion

The validation of a potential drug candidate like 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid requires a rigorous, multi-faceted approach. By complementing a primary enzymatic assay with orthogonal biophysical and cell-based assays, researchers can build a robust body of evidence to support their findings. This strategy not only validates the initial hit but also provides crucial insights into the compound's mechanism of action and its potential for further development. This self-validating system of assays is a cornerstone of modern, high-integrity drug discovery.

References

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A Comparative Benchmarking Guide: The Anti-Inflammatory Efficacy of Pyrazole Derivatives vs. Indomethacin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, evidence-based comparison of the anti-inflammatory properties of pyrazole derivatives against the classical non-steroidal anti-inflammatory drug (NSAID), indomethacin. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the mechanistic underpinnings, comparative efficacy data from in-vitro and in-vivo models, and the critical safety profiles that guide modern anti-inflammatory drug discovery.

Introduction: The Evolving Landscape of Anti-Inflammatory Agents

Inflammation is a fundamental biological process, a protective response orchestrated by the immune system to combat injury and infection.[1][2] However, when this process becomes dysregulated, it transitions into a chronic state that drives the pathophysiology of numerous diseases, including arthritis, cardiovascular disorders, and cancer.[3] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[4][5]

Indomethacin, an indole-acetic acid derivative, has long been regarded as a gold-standard NSAID due to its potent anti-inflammatory effects.[6][7] However, its clinical utility is often hampered by a significant burden of adverse effects, primarily gastrointestinal, stemming from its non-selective inhibition of both COX isoforms.[4][6]

This has propelled the search for safer, more targeted therapies. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many highly effective anti-inflammatory agents.[2][3] Notably, it is the foundational structure for celecoxib, the first highly selective COX-2 inhibitor to achieve widespread clinical use.[8][9] This guide benchmarks the performance of this versatile class of compounds against indomethacin, providing the experimental data and protocols necessary to evaluate their potential as next-generation anti-inflammatory therapeutics.

Mechanistic Divergence: The Tale of Two Cyclooxygenases

The primary difference in the therapeutic window between indomethacin and many pyrazole derivatives lies in their differential affinity for the two key isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as producing prostaglandins that protect the gastric mucosa and maintain renal blood flow.[4]

  • COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[9][10] It is the primary source of prostaglandins that mediate inflammation and pain.

Indomethacin acts as a non-selective inhibitor, blocking both COX-1 and COX-2.[4] While its inhibition of COX-2 produces the desired anti-inflammatory effect, its concurrent inhibition of COX-1 is responsible for its most common and severe side effects, including dyspepsia, peptic ulcers, and gastrointestinal bleeding.[4][11][12]

Pyrazole derivatives , particularly diaryl-substituted pyrazoles like celecoxib, have been rationally designed to selectively inhibit COX-2.[9][10] The structural architecture of the COX-2 active site features a larger, more accommodating side pocket compared to COX-1. The pyrazole scaffold, with its specific substitutions, fits preferentially into this side pocket, effectively blocking COX-2 while sparing COX-1.[8] This selectivity is the biochemical basis for an improved gastrointestinal safety profile.[10][12]

Figure 1: Mechanism of COX inhibition by Indomethacin vs. selective Pyrazole Derivatives.

Comparative Performance: In-Vitro and In-Vivo Evidence

Objective evaluation requires quantitative data from standardized assays. Here, we compare the performance of pyrazole derivatives and indomethacin across key experimental models.

In-Vitro COX Enzyme Inhibition

The most direct comparison of potency and selectivity is achieved through in-vitro enzyme inhibition assays. These assays measure the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50). The ratio of IC50 values (COX-1/COX-2) yields the Selectivity Index (SI), a critical metric for gauging COX-2 specificity.

CompoundTypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Indomethacin Non-selective NSAID0.1 - 0.90.9 - 2.5~0.1 - 1
Celecoxib Pyrazole Derivative15 - 500.04 - 0.3>100
Novel Pyrazole 11 Pyrazole Derivative>1000.016>6250
Novel Pyrazole 16 Pyrazole Derivative>1000.020>5000

Data synthesized from multiple sources for illustrative comparison.[10][13]

Interpretation: The data clearly illustrates that while indomethacin inhibits both enzymes with similar potency, pyrazole derivatives like celecoxib and novel developmental compounds exhibit dramatically lower IC50 values for COX-2 and possess a high selectivity index, predicting a more targeted anti-inflammatory effect with a lower risk of COX-1 mediated side effects.[10]

In-Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a benchmark for evaluating acute anti-inflammatory activity in vivo.[14][15] An inflammatory agent (carrageenan) is injected into the paw of a rodent, causing localized swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Compound (at equivalent doses)ClassPaw Edema Inhibition (%)Ulcerogenic Effect
Control (Vehicle) -0%None
Indomethacin Non-selective NSAID45-60%Present
Celecoxib Pyrazole Derivative40-55%Minimal/Absent
Pyrazoline Derivative 2d Pyrazole Derivative>60% (Higher than Indomethacin)Not Reported
Pyrazoline Derivative 2e Pyrazole Derivative>60% (Higher than Indomethacin)Not Reported
Novel Pyrazole 7b Pyrazole Derivative>60% (Higher than Indomethacin)Minimal/Absent

Data synthesized from multiple sources.[16][17][18]

Interpretation: Multiple studies have demonstrated that novel pyrazole derivatives can exhibit anti-inflammatory activity in the carrageenan model that is comparable or even superior to that of indomethacin.[17][18] This potent in-vivo activity, coupled with a reduced or absent ulcerogenic effect, highlights the significant therapeutic potential of the pyrazole scaffold.[18]

Modulation of Pro-Inflammatory Cytokines

Beyond prostaglandin synthesis, a comprehensive anti-inflammatory effect involves the modulation of other key mediators, such as the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[19]

CompoundTargetInhibition of TNF-α release (%)
Dexamethasone (Positive Control) Glucocorticoid Receptor~50-60%
Pyrazole Derivative 9b (Likely multiple targets)66.4%
Pyrazole Derivative 5b (Likely multiple targets)Comparable to Dexamethasone

Data from a study on pyrazole-pyrazoline derivatives.[20]

Interpretation: Certain pyrazole derivatives demonstrate a potent ability to suppress the release of key pro-inflammatory cytokines, in some cases exceeding the efficacy of control drugs like dexamethasone.[20] This suggests that their anti-inflammatory mechanism may extend beyond simple COX-2 inhibition, offering a multi-faceted approach to controlling the inflammatory cascade.

Safety & Tolerability: The Clinical Imperative

The ultimate value of a novel anti-inflammatory agent is determined by its balance of efficacy and safety.

  • Gastrointestinal (GI) Safety: This is the most significant differentiator. The COX-2 selectivity of pyrazole derivatives like celecoxib directly translates to a markedly lower risk of gastroduodenal lesions and bleeding compared to non-selective agents like indomethacin.[11][12] Studies have consistently shown that indomethacin use is associated with a higher risk of gastroduodenal lesions.[11]

  • Cardiovascular (CV) Risk: It is critical to acknowledge that long-term use of selective COX-2 inhibitors has been associated with an increased risk of cardiovascular thrombotic events.[21] This has led to a more cautious approach to their use, particularly in patients with pre-existing cardiovascular risk factors. This risk profile is considered similar to other traditional NSAIDs like ibuprofen and naproxen.[21]

  • Renal Effects: Both classes of drugs can cause renal side effects by inhibiting prostaglandins that are vital for maintaining renal perfusion.[4] Caution is advised in patients with pre-existing renal impairment.

Standardized Experimental Protocols

Reproducibility and validation are the cornerstones of scientific integrity. The following are detailed, step-by-step protocols for the key assays discussed in this guide.

Protocol 1: Carrageenan-Induced Rat Paw Edema

This protocol assesses in-vivo anti-inflammatory activity.[15][22]

Paw_Edema_Workflow start Start: Acclimatize Wistar Rats (180-200g) grouping Divide into Groups: 1. Vehicle Control 2. Indomethacin (10 mg/kg) 3. Test Compound (Dose X) start->grouping dosing Administer Compounds (e.g., intraperitoneally) grouping->dosing wait Wait 60 minutes (for drug absorption) dosing->wait measure_base Measure Baseline Paw Volume (Plethysmometer) wait->measure_base induce Induce Inflammation: Inject 0.1 mL of 1% Carrageenan (sub-plantar region of right hind paw) measure_base->induce measure_post Measure Paw Volume at 1, 2, 3, and 4 hours post-injection induce->measure_post calculate Calculate % Inhibition: [(Vc - Vt) / Vc] * 100 Vc = Avg edema in control Vt = Avg edema in treated measure_post->calculate end End: Analyze Data calculate->end

Figure 2: Experimental workflow for the Carrageenan-Induced Paw Edema assay.

Methodology:

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.[22]

  • Grouping: Animals are fasted overnight and randomly divided into control and treatment groups (n=6 per group).

  • Compound Administration: The test compounds (pyrazole derivatives), indomethacin (10 mg/kg), or vehicle (e.g., 0.5% carboxymethyl cellulose) are administered, typically via oral gavage or intraperitoneal injection.

  • Baseline Measurement: One hour after compound administration, the initial volume of the right hind paw of each rat is measured using a digital plethysmometer.

  • Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw.[23]

  • Post-Induction Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each treated group relative to the control group at each time point.

Protocol 2: In-Vitro Colorimetric COX-1/COX-2 Inhibition Assay

This protocol determines the IC50 and selectivity index of a compound.[24]

Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes. Prepare serial dilutions of the test compounds and controls (Indomethacin, Celecoxib).

  • Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to appropriate wells.

  • Inhibitor Addition: Add 10 µL of the serially diluted test compounds or controls to the wells. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Measurement: The assay measures the peroxidase activity of COX. This is monitored by observing the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Measurement of TNF-α and IL-6 by ELISA

This protocol quantifies cytokine levels from cell culture supernatants or tissue homogenates.[19][25]

Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample Addition: Add standards of known cytokine concentrations and the experimental samples (e.g., supernatant from LPS-stimulated macrophages treated with test compounds) to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horse Radish Peroxidase). Incubate for 20-30 minutes in the dark.

  • Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A blue color will develop.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 1.5 N sulfuric acid). The color will turn yellow.

  • Reading: Measure the optical density at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve from the standards and calculate the concentration of the cytokine in the experimental samples.

Conclusion and Future Perspectives

The evidence presented in this guide strongly supports the pyrazole scaffold as a highly successful platform for the development of potent anti-inflammatory agents. When benchmarked against the non-selective NSAID indomethacin, pyrazole derivatives, particularly those engineered for COX-2 selectivity, demonstrate a superior therapeutic profile. They often achieve comparable or even enhanced anti-inflammatory efficacy in vivo while offering a critically important improvement in gastrointestinal safety.[18]

The field continues to evolve, with current research focusing on synthesizing novel pyrazole derivatives that not only possess high COX-2 selectivity but may also target other inflammatory pathways, such as lipoxygenase (LOX) or the NF-κB signaling cascade.[26] The goal is to develop next-generation therapeutics with maximized efficacy across a broader range of inflammatory conditions and a minimized risk of both gastrointestinal and cardiovascular side effects. The experimental frameworks detailed herein provide a robust system for the continued evaluation and validation of these promising compounds.

References

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  • Arora, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. Available at: [Link]

  • Tzeng, T.-J., et al. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. Available at: [Link]

  • Unknown Author (n.d.). Comparison of The Gastrointestinal Side Effects of Selective COX-2 Inhibitor Celecoxib and Indomethacin in Patients With Osteoarthritis: NSAIDs and Gastric Findings. Journal of European Internal Medicine Professionals. Available at: [Link]

  • Lengliz, S., et al. (n.d.). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PubMed Central. Available at: [Link]

  • Mhaske, A. A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • Gouda, M. A., et al. (n.d.). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. PubMed. Available at: [Link]

  • Abdel-Aziz, M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. Available at: [Link]

  • Kumar, R., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available at: [Link]

  • Tang, D., et al. (2021). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online. Available at: [Link]

  • Spengler, E. K., et al. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. PubMed Central. Available at: [Link]

  • ResearchGate (n.d.). Pyrazole Derivatives as Selective COX-2 Inhibitors. Available at: [Link]

  • Al-Ostath, O. A. M., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]

  • Palkó, M., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Arora, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. Available at: [Link]

  • Patsnap (2024). What is the mechanism of Indomethacin?. Synapse. Available at: [Link]

  • Patel, P. B., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research. Available at: [Link]

  • Drugs.com (n.d.). Celecoxib vs Indomethacin Comparison. Available at: [Link]

  • Wikipedia (n.d.). Celecoxib. Available at: [Link]

  • ResearchGate (2021). Test the level of IL-6 & TNF-alpha using ARPE-19 cells?. Available at: [Link]

  • ResearchGate (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis and anti-inflammatory activity of celecoxib like compounds. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Falez, F., et al. (2020). Celecoxib versus indomethacin as prevention of arthrofibrosis. A perspective case-control study. Lo Scalpello - Journal. Available at: [Link]

  • Inotiv (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • Unknown Author (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Health Risks. Available at: [Link]

  • Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research. Available at: [Link]

  • Rigacci, S., et al. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. MDPI. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Celecoxib - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Creative Biolabs (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]

  • U.S. Food and Drug Administration (n.d.). Indomethacin Capsules, USP 25 mg. Available at: [Link]

  • Gregorczyk-Maga, I., et al. (n.d.). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. PubMed Central. Available at: [Link]

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  • Unknown Author (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

  • Maga, P., et al. (2024). Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis. Frontiers in Immunology. Available at: [Link]

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  • Lucas, S. (2016). The Pharmacology of Indomethacin. PubMed. Available at: [Link]

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  • Bakr, R. B., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. PubMed. Available at: [Link]

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Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Strategy of Chemical Analogy

In the absence of a dedicated Safety Data Sheet (SDS) for our target compound, we must infer its potential hazards by examining structurally similar molecules. This proactive approach, a cornerstone of laboratory safety, allows us to anticipate risks and implement appropriate controls. The core structure combines a pyrazole carboxylic acid with a fluorophenyl group. Analysis of analogous compounds reveals a consistent pattern of hazards.

Based on these analogues, we can reasonably anticipate that 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid will exhibit the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a fine powder.

Table 1: Hazard Profile of Structurally Related Compounds

Compound NameCAS NumberKey Hazards IdentifiedSource
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidNot AvailableH302, H315, H319, H335[1]
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid187998-64-7H315, H319, H335[2]
3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid370098-34-3H302, H315, H319, H335[3]
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid127892-62-0H315, H319[4]

Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

The Hierarchy of Controls: Beyond PPE

Before detailing PPE, it is critical to emphasize that PPE is the last line of defense. The primary goal is to minimize exposure potential through robust engineering and administrative controls.

  • Engineering Controls: All manipulations of 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, especially handling of the solid powder, must be performed within a certified chemical fume hood. The fume hood is non-negotiable as it contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure for irritant powders[2][3].

  • Administrative Controls: Access to the compound should be restricted to trained personnel. A designated area within the laboratory should be established for its use. All researchers must be familiar with this guide and the location of emergency equipment, including safety showers and eyewash stations.

Personal Protective Equipment (PPE): A Detailed Protocol

The minimum required PPE for any work involving this compound is outlined below. This selection is based on the anticipated hazards of skin, eye, and respiratory irritation[1][2][3][5].

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times. Standard safety glasses do not provide adequate protection from splashes or airborne powder.

  • Recommended for High-Risk Operations: When there is an elevated risk of splashing (e.g., during dissolution of larger quantities or reaction quenching), a full-face shield must be worn over chemical splash goggles[6][7]. This provides an essential secondary layer of protection.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned to cover all personal clothing[6].

  • Clothing: Long pants and closed-toe, closed-heel shoes are mandatory to protect against accidental spills.

  • Gloves: Hand protection is critical. Given the compound's irritant nature and its likely use in organic solvents, a thoughtful glove selection is necessary.

    • Primary Choice: Nitrile gloves are a suitable choice for providing protection against incidental contact with a wide range of chemicals, including limited exposure to acids and solvents[6].

    • Glove Selection Rationale: The choice of nitrile is based on its balance of chemical resistance and dexterity. Always inspect gloves for tears or punctures before use[6]. For prolonged handling or when using aggressive organic solvents, consult a manufacturer-specific chemical resistance guide to select a more robust glove, such as neoprene or butyl rubber[8].

    • Best Practice - Double Gloving: Wearing two pairs of nitrile gloves is a highly recommended practice. This significantly reduces the risk of exposure in the event the outer glove is compromised. If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin.

Respiratory Protection
  • Under Normal Conditions: When all work is conducted within a properly functioning chemical fume hood, a respirator is typically not required.

  • For Non-Routine Events: Respiratory protection may become necessary during large spills or if engineering controls fail. In such scenarios, a full-face respirator with acid gas/organic vapor cartridges is recommended[9]. Use of respirators requires prior medical clearance, training, and annual fit-testing as part of a formal institutional respiratory protection program[7].

Operational Workflow: From Vial to Waste

This section provides a procedural guide for a common laboratory task: weighing the solid compound for an experiment.

Step-by-Step Weighing Protocol:
  • Preparation:

    • Don all required PPE as detailed in Section 3.

    • Ensure the chemical fume hood sash is at the appropriate working height.

    • Decontaminate the work surface and the analytical balance within the hood.

    • Assemble all necessary equipment (spatula, weigh paper/boat, secondary container).

  • Handling the Compound:

    • Carefully open the container inside the fume hood to avoid generating airborne dust[2][10].

    • Use a clean spatula to transfer the desired amount of solid to the weigh paper.

    • Avoid any rapid movements that could aerosolize the powder.

  • Post-Weighing:

    • Tightly seal the primary container.

    • Clean the spatula with an appropriate solvent (e.g., ethanol or acetone) onto a chemical wipe within the hood.

    • Place the used weigh paper and contaminated wipe into a designated solid waste container.

  • Transfer:

    • Place the weighed compound in a sealed and labeled secondary container before removing it from the fume hood for transport to the reaction setup.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Weighing cluster_post 3. Decontamination cluster_waste 4. Waste & Disposal Don_PPE Don Required PPE Prep_Hood Prepare Fume Hood Weigh Weigh Compound (Inside Hood) Prep_Hood->Weigh Clean_Tools Clean Spatula & Tools Weigh->Clean_Tools Seal_Container Seal Primary Container Weigh->Seal_Container Segregate_Waste Segregate Contaminated Waste (Gloves, Wipes, etc.) Clean_Tools->Segregate_Waste Dispose Dispose via Licensed Hazardous Waste Program Segregate_Waste->Dispose

Sources

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Retrosynthesis Analysis

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1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.